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  • Product: 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone
  • CAS: 40061-21-0

Core Science & Biosynthesis

Foundational

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone chemical properties

An In-Depth Technical Guide to 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Executive Summary This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. As a unique molecular scaffold combining a p-tolyl moiety with a pyridinyl ketone, this compound presents significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to intermediates used in the synthesis of COX-2 inhibitors and analogues of monoamine uptake inhibitors suggests a rich potential for biological activity. This document consolidates available data and predictive analyses to serve as a foundational resource for scientists exploring this compound's utility as a building block in organic synthesis and as a template for novel therapeutic agents.

Compound Identification and Profile

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is an aromatic ketone characterized by a central ethanone bridge linking a pyridine ring at the carbonyl carbon and a p-tolyl group at the alpha-carbon.

  • IUPAC Name: 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-one

  • CAS Number: 40061-21-0[1][2]

  • Molecular Formula: C₁₄H₁₃NO[2]

  • Molecular Weight: 211.26 g/mol [2]

  • Common Synonyms:

    • 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone[2]

    • Ethanone, 2-(4-methylphenyl)-1-(3-pyridinyl)-[2]

The strategic placement of the nitrogen atom in the pyridine ring offers a site for hydrogen bonding and potential metabolic activity, while the p-tolyl group provides a lipophilic region. This combination of features makes it an attractive scaffold. Analogous structures, such as intermediates for the COX-2 inhibitor Etoricoxib, highlight the pharmaceutical relevance of this chemical class.[3][4] Furthermore, related compounds like pyrovalerone analogues are known to be potent inhibitors of dopamine and norepinephrine transporters, suggesting potential applications in neuroscience research.[5]

Physicochemical Properties

The properties of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone are derived from commercial supplier data and computational predictions. These values provide a baseline for experimental design and handling.

PropertyValueSource
Molecular Weight 211.26 g/mol ChemicalBook[2]
Boiling Point 367.1 ± 22.0 °CPredicted (ChemicalBook)[2]
Density 1.105 ± 0.06 g/cm³Predicted (ChemicalBook)[2]
pKa 3.13 ± 0.10Predicted (ChemicalBook)[2]
Storage Sealed in a dry, room temperature environment.ChemicalBook[2]

The predicted pKa suggests that the pyridine nitrogen is weakly basic, a critical factor for its interaction with biological targets and its solubility in acidic media.

Spectroscopic and Analytical Characterization (Predictive Analysis)

While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be performed based on its constituent functional groups. This serves as a guide for researchers in confirming its identity post-synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be complex in the aromatic region.

    • Pyridinyl Protons (4H): Four distinct signals in the δ 7.5-9.0 ppm range. The proton at the C2 position of the pyridine ring will likely be the most downfield due to its proximity to the nitrogen and the ketone.

    • p-Tolyl Protons (4H): Two doublets in the δ 7.0-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (-CH₂-): A singlet expected around δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl and aromatic systems.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.4 ppm.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment.

    • Carbonyl Carbon (C=O): A signal in the δ 195-200 ppm region.

    • Aromatic Carbons: Multiple signals between δ 120-155 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

    • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would arise from alpha-cleavage adjacent to the carbonyl group.

G M Molecular Ion (M⁺) m/z = 211 F1 Pyridinylcarbonyl Cation m/z = 106 M->F1 α-cleavage F2 p-Tolylbenzyl Cation m/z = 105 M->F2 α-cleavage NL1 - C₈H₉• NL2 - C₆H₄NO• G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A 4-Methylbenzyl Chloride C p-Tolylmagnesium Chloride (Grignard Reagent) A->C Anhydrous Ether B Magnesium (Mg) E Ketimine Intermediate C->E D 3-Cyanopyridine D->E G 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (Final Product) E->G F Aqueous Acid (H₃O⁺) F->G

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and must be adapted and optimized under appropriate laboratory safety standards.

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings (1.1 eq).

    • Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-methylbenzyl chloride (1.0 eq) in anhydrous ether to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of 3-cyanopyridine (1.05 eq) in anhydrous ether, maintaining the temperature below 5 °C. The causality here is crucial: exothermic reactions must be controlled to prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Workup:

    • Carefully quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2M HCl) at 0 °C. This protonates the intermediate and hydrolyzes the ketimine to the desired ketone.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

    • Make the aqueous layer basic with NaOH to recover any product protonated at the pyridine nitrogen. Extract again with ethyl acetate.

    • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Potential Applications and Research Interest

The true value of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone lies in its potential as a versatile building block for more complex molecules.

  • Medicinal Chemistry: Its core structure is present in molecules targeting key enzymes and transporters. It can serve as a starting point for generating libraries of compounds to be screened for activity as COX-2 inhibitors, anti-inflammatory agents, or modulators of neurotransmitter reuptake. [3][4][5]* Organic Synthesis: The ketone functionality is a reactive handle for numerous transformations, including reductions to alcohols, reductive aminations, and alpha-functionalization, allowing for the synthesis of a wide array of derivatives.

  • Fragrance and Materials Science: While less explored, related aromatic ketones are used as fragrance components and precursors to resins. [6][7]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care.

Hazard TypeGHS StatementPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water. [2]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. [2]
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, is required. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. [2]

Conclusion

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a compound of considerable scientific interest, positioned at the intersection of synthetic chemistry and drug discovery. While detailed experimental data remains sparse, predictive analysis and comparison with structurally similar molecules provide a solid framework for its investigation. Its versatile chemical nature and the proven biological relevance of its core scaffold make it a high-value target for further research and development.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]

  • Fabbri, D., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. (US20120232281A1).
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(3-pyridinyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]

  • Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–510. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

  • Fabbri, D., et al. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. (EP2497767A1).
  • MD Topology. (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why is acetophenone's IUPAC name 1-phenyl-1-ethanone? Ethanone doesn't even exist. Retrieved from [Link]

  • Danis, A., & Kuball, A. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. Journal of Undergraduate Chemistry Research, 22(3), 62-66. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-[(1E,3E)-4-phenyl-1,3-butadienyl]pyridine. Retrieved from [Link]

  • Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-. Retrieved from [Link]

  • Giersch, W., et al. (1988). 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. Google Patents. (EP0291849B1).
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-pyridinyl)- (CAS 350-03-8). Retrieved from [Link]

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Exploratory

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (CAS No: 40061-21-0).[1] We will navigate the logical workflow, from initial purity assessment to the synergistic application of modern spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the causal reasoning behind each analytical choice, ensuring a self-validating and robust elucidation process.

Introduction: The Imperative of Unambiguous Identification

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a ketone featuring a pyridine ring and a p-substituted toluene moiety. Molecules of this class serve as crucial building blocks in medicinal chemistry and materials science, often acting as precursors for more complex therapeutic agents or functional materials.[2] Given this potential, the absolute confirmation of its molecular structure is not merely an academic exercise but a critical prerequisite for any further investigation or application. An erroneous structural assignment could lead to misinterpreted biological data, failed syntheses, and wasted resources.

This guide will, therefore, present a holistic and integrated analytical strategy to confirm the molecular connectivity and composition of the title compound with the highest degree of confidence.

Foundational Analysis: Purity Assessment

Before undertaking sophisticated structural analysis, it is paramount to establish the purity of the sample. A heterogeneous sample will yield convoluted and misleading spectroscopic data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[3][4]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[5] For a compound like 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a reverse-phase method is typically effective.

Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve ~1 mg/mL in Mobile Phase Inject Inject into HPLC System Prep->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Result Purity >95%? Analyze->Result Proceed Proceed to Structure Elucidation Result->Proceed Yes Repurify Repurify Sample Result->Repurify No

Caption: Workflow for HPLC-based purity assessment.

Experimental Protocol: HPLC Purity Assay

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • All solvents should be HPLC grade. Degas both phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

    • Gradient Program:

      • Start with 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B over 1 minute and equilibrate for 4 minutes.

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

    • A purity level of >95% is generally considered acceptable for proceeding with structure elucidation.

Molecular Mass and Formula Determination: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[6] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental composition.

Predicted Mass Spectrometry Data

ParameterPredicted ValueRationale
Molecular Formula C₁₄H₁₃NOBased on the proposed structure.
Monoisotopic Mass 211.0997 g/mol Calculated exact mass.
[M+H]⁺ Ion (HRMS) 212.1070 m/zThe protonated molecular ion is commonly observed in ESI.

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) in MS/MS experiments causes the molecular ion to break into characteristic fragments. The stability of the resulting fragments dictates the observed pattern.[7][8]

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene bridge is expected. This would yield two primary fragment ions:

    • Pyridinoyl cation (m/z 106): A stable fragment corresponding to [C₆H₄NO]⁺.

    • Tropylium-like cation from the tolyl fragment (m/z 105): A stable [C₈H₉]⁺ ion.

  • The peak at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, is also highly probable due to cleavage of the benzyl-carbonyl bond.

G M [M+H]⁺ m/z = 212 F106 [C₆H₄NO]⁺ m/z = 106 M->F106 α-cleavage F105 [C₈H₉]⁺ m/z = 105 M->F105 α-cleavage F91 [C₇H₇]⁺ m/z = 91 F105->F91 -CH₂

Caption: Predicted primary fragmentation pathways for the target molecule.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • Perform a full scan over a mass range of m/z 50-500.

    • Utilize an instrument capable of high resolution (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Determine the m/z of the most abundant ion in the molecular ion cluster.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass, confirming the molecular formula of C₁₄H₁₃NO.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups.

Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Predicted AssignmentRationale
~3050-3000 Aromatic C-H StretchCharacteristic of sp² C-H bonds in the pyridine and tolyl rings.
~2920 Aliphatic C-H StretchFrom the methylene (-CH₂-) bridge.
~1690 C=O Stretch (Ketone)Strong, sharp absorption typical for an aryl ketone. Conjugation with the pyridine ring slightly lowers the frequency from a simple aliphatic ketone (~1715 cm⁻¹).[9][10]
~1600, ~1475 C=C & C=N StretchesAromatic ring stretching vibrations from both the pyridine and tolyl rings.
~830 C-H Out-of-Plane BendIndicative of 1,4-disubstitution (para) on the tolyl ring.

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and collect the sample spectrum.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the predicted functional groups.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[11] It allows for the mapping of the carbon skeleton and the placement of protons, confirming connectivity through spin-spin coupling.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.20 d1HH-2 (Pyridine)Most deshielded proton, ortho to the electron-withdrawing nitrogen and carbonyl group.
~8.75 d1HH-6 (Pyridine)Deshielded proton ortho to the ring nitrogen.
~8.20 dt1HH-4 (Pyridine)Deshielded proton meta to the nitrogen and ortho to the carbonyl group.
~7.40 dd1HH-5 (Pyridine)Least deshielded pyridine proton, meta to both the nitrogen and carbonyl.
~7.25 d2HH-a (Tolyl)Aromatic protons on the tolyl ring, ortho to the methylene group.
~7.15 d2HH-b (Tolyl)Aromatic protons on the tolyl ring, meta to the methylene group.
~4.30 s2H-CH₂-Methylene protons adjacent to the carbonyl group and the tolyl ring. The singlet indicates no adjacent protons.
~2.35 s3H-CH₃Methyl protons on the tolyl ring. The singlet indicates no adjacent protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[12]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~197.0 CC=OCarbonyl carbon, highly deshielded.
~153.0 CHC-6 (Pyridine)Deshielded due to proximity to nitrogen.
~150.0 CHC-2 (Pyridine)Deshielded due to proximity to nitrogen.
~138.0 CC-ipso' (Tolyl)Quaternary carbon attached to the methyl group.
~135.0 CHC-4 (Pyridine)Deshielded due to proximity to carbonyl.
~132.0 CC-ipso (Tolyl)Quaternary carbon attached to the methylene group.
~131.0 CC-3 (Pyridine)Quaternary carbon attached to the carbonyl group.
~129.5 CHC-b (Tolyl)Aromatic carbons meta to the methylene group.
~129.0 CHC-a (Tolyl)Aromatic carbons ortho to the methylene group.
~123.5 CHC-5 (Pyridine)Shielded pyridine carbon.
~45.0 CH₂-CH₂-Methylene bridge carbon.
~21.0 CH₃-CH₃Methyl carbon on the tolyl ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum using a standard pulse program with a 45° pulse width and a recycle delay of 1-2 seconds.[10]

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Assign all peaks in both spectra based on their chemical shift, multiplicity (for ¹H), and comparison with predicted values and DEPT data.

Conclusion: Synthesizing the Data for Final Confirmation

The structure of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is unequivocally confirmed by the collective and corroborative evidence from multiple analytical techniques.

  • HPLC establishes the sample's purity, ensuring the spectroscopic data originates from a single entity.

  • HRMS confirms the molecular formula C₁₄H₁₃NO.

  • IR Spectroscopy identifies the key functional groups: an aryl ketone, aromatic rings, and aliphatic C-H bonds.

  • ¹³C and DEPT NMR spectra verify the presence of 14 unique carbons, including one carbonyl, one methyl, one methylene, nine methine (CH), and two quaternary carbons, consistent with the proposed structure.

  • ¹H NMR provides the final, definitive map, showing all 13 protons in their correct chemical environments with appropriate integrations and multiplicities that align perfectly with the proposed connectivity.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative structural assignment essential for any subsequent research or development activities.

References

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Sources

Foundational

An In-depth Technical Guide to the Molecular Characteristics of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a heteroaromatic ketone, represents a significant scaffold in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a heteroaromatic ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural architecture, featuring a pyridinyl ring linked to a substituted phenyl group via a keto-ethyl bridge, makes it a versatile precursor for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its fundamental molecular properties, focusing on its molecular formula and weight, and outlines the standard methodologies for their empirical and theoretical determination.

Core Molecular Identifiers

The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

Molecular Formula and Weight

The molecular formula for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone has been determined to be C₁₄H₁₃NO . This formula indicates that each molecule is composed of 14 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements. The precise monoisotopic mass and the average molecular weight are crucial for high-resolution mass spectrometry and bulk material calculations, respectively.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO,
Molecular Weight 211.26 g/mol [Dr. Jagath Reddy's Heterocyclics]([Link] Heterocyclics.com/products/jr-14502/),
Monoisotopic Mass 211.099714 g/mol Calculated
CAS Number 40061-21-0,

Note: The molecular weight is often presented as an average weight based on the natural isotopic abundance of the elements.

Structural Elucidation and Verification Workflow

The determination of the molecular formula and weight is a foundational step in the characterization of a new or synthesized compound. A multi-step, self-validating workflow is employed to ensure the utmost confidence in the assigned structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determines Mass-to-Charge Ratio purification->ms nmr Nuclear Magnetic Resonance (NMR) Confirms Connectivity & Structure purification->nmr elemental Elemental Analysis Determines % Composition purification->elemental formula_calc Molecular Formula Calculation (from High-Resolution MS) ms->formula_calc structure_confirm Structural Confirmation (NMR data corroborates proposed structure) nmr->structure_confirm mw_confirm Molecular Weight Confirmation (Comparison of theoretical vs. experimental) elemental->mw_confirm formula_calc->mw_confirm mw_confirm->structure_confirm Consistency Check G cluster_molecule 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone cluster_interactions Potential Biological Interactions pyridine Pyridinyl Moiety (Hydrogen Bond Acceptor) receptor Receptor Pocket pyridine->receptor H-Bonding ketone Keto Linker (Modification Site) ketone->receptor Dipole-Dipole phenyl 4-Methylphenyl Group (Lipophilic Region) phenyl->receptor Hydrophobic Interaction

Caption: Potential pharmacophoric features of the title compound.

Conclusion

The accurate determination of the molecular formula (C₁₄H₁₃NO) and molecular weight (211.26 g/mol ) of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a critical, non-negotiable first step in any research or development endeavor involving this compound. The robust analytical workflows described herein, anchored by high-resolution mass spectrometry, provide the necessary confidence for scientists to build upon this foundational knowledge in the pursuit of novel therapeutics and materials.

References

  • King Scientific. 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone.[Link]

  • Dr. Jagath Reddy's Heterocyclics. JR-14502. [https://www.jrh Heterocyclics.com/products/jr-14502/]([Link] Heterocyclics.com/products/jr-14502/)

Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Ketone 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, also known as 1-(pyridin-3-yl)-2-(p-tolyl)ethanone, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Ketone

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, also known as 1-(pyridin-3-yl)-2-(p-tolyl)ethanone, is a heterocyclic ketone featuring a pyridine ring linked to a p-tolyl group through an ethanone bridge. This molecule holds significant interest in medicinal chemistry and drug discovery due to its structural resemblance to intermediates used in the synthesis of prominent pharmaceuticals, such as the COX-2 inhibitor Etoricoxib. The presence of the pyridine moiety, a privileged scaffold in numerous biologically active compounds, suggests its potential for a wide range of pharmacological activities, including but not limited to anti-inflammatory, antibacterial, and anticancer properties.[1][2] This guide provides a comprehensive overview of its synthesis, chemical characteristics, and potential therapeutic applications, offering a valuable resource for researchers engaged in the exploration of novel small molecules.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties of the constituent parts of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is presented below. While specific data for the complete molecule is not extensively published, analysis of its fragments provides valuable insights.

PropertyValue (for 1-(4-methylphenyl)-ethanone)Reference
Molecular FormulaC9H10O[3]
Molecular Weight134.1751 g/mol [3]
CAS Registry Number122-00-9[3]
PropertyValue (for 1-(4-pyridinyl)-ethanone)Reference
Molecular FormulaC7H7NO[4]
Molecular Weight121.14 g/mol [4]
Proton Affinity914.70 kJ/mol[4]
Gas Basicity882.90 kJ/mol[4]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl and p-tolyl protons. The methyl group on the tolyl ring would appear as a singlet, typically in the range of δ 2.3-2.5 ppm. The aromatic protons of the tolyl group would likely appear as two doublets in the aromatic region. The protons of the pyridine ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the nitrogen atom. The methylene protons of the ethanone bridge would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the downfield region, typically around 190-200 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Characteristic bands for C-H and C=C stretching and bending vibrations of the aromatic rings will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone: A Plausible Synthetic Approach

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 3-Cyanopyridine 3-Cyanopyridine Grignard_Reaction Grignard Reaction 3-Cyanopyridine->Grignard_Reaction 4-Methylbenzyl_halide 4-Methylbenzyl halide (X=Cl, Br) Grignard_Formation Grignard Reagent Formation 4-Methylbenzyl_halide->Grignard_Formation Mg, dry ether/THF Grignard_Formation->Grignard_Reaction 4-Methylbenzylmagnesium halide Hydrolysis Acidic Hydrolysis Grignard_Reaction->Hydrolysis Intermediate imine salt Target_Molecule 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Hydrolysis->Target_Molecule H₃O⁺

Caption: Proposed Grignard-based synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on similar reactions and should be optimized for specific laboratory conditions.

Step 1: Preparation of 4-Methylbenzylmagnesium Halide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagent Addition: Magnesium turnings are placed in the flask. A small crystal of iodine can be added as an initiator. Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.

  • Grignard Initiation: A solution of 4-methylbenzyl halide (chloride or bromide) in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the solvent.

  • Reaction Completion: The remaining 4-methylbenzyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Cyanopyridine

  • Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.

  • Addition of Nitrile: A solution of 3-cyanopyridine in the same anhydrous solvent is added dropwise to the stirred Grignard solution. An exothermic reaction is expected. The addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.

Step 3: Hydrolysis and Work-up

  • Quenching: The reaction mixture is cautiously poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Hydrolysis: The mixture is stirred until the intermediate imine salt is completely hydrolyzed to the ketone.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

  • Chromatography: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone suggest its potential as a valuable scaffold in medicinal chemistry.

As an Intermediate for Bioactive Molecules

The core structure of this compound is analogous to key intermediates in the synthesis of complex pharmaceutical agents. Its versatile chemical handles, including the ketone carbonyl group and the pyridine ring, allow for a wide range of chemical modifications to generate libraries of novel compounds for biological screening.

Potential Pharmacological Activities
  • Anti-inflammatory Agents: Given its structural similarity to intermediates of COX-2 inhibitors, derivatives of this molecule could be explored for their potential as novel anti-inflammatory drugs. The pyridine ring is a common feature in many anti-inflammatory compounds.

  • Anticancer Agents: Pyridine and its derivatives have been extensively studied for their anticancer properties.[7] The 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone scaffold could serve as a starting point for the design and synthesis of new cytotoxic agents.

  • Antibacterial Agents: The pyridine moiety is present in numerous antibacterial drugs.[8] Novel derivatives of the title compound could be synthesized and evaluated for their efficacy against various bacterial strains.

Conclusion and Future Directions

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone represents a promising, yet underexplored, molecular scaffold with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its plausible synthesis, predicted chemical properties, and potential applications based on the analysis of structurally related compounds.

Future research should focus on the following areas:

  • Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthetic protocol for the title compound.

  • Full Spectroscopic Characterization: Complete and unambiguous characterization of the molecule using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

  • Exploration of Biological Activity: Synthesis of a library of derivatives and systematic evaluation of their biological activities, including anti-inflammatory, anticancer, and antibacterial properties, to identify lead compounds for further development.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the structure-activity relationships of its derivatives to guide the design of more potent and selective drug candidates.

By pursuing these research avenues, the full potential of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone as a valuable building block in the development of novel therapeutics can be realized.

References

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Figure S5. 1 H NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. [Link]

  • (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents - ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. [Link]

  • Ethanone, 1-(4-methylphenyl)- - the NIST WebBook. [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives - Journal of Applied Pharmaceutical Science. [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Ethanone, 1-(3-methylphenyl)- - the NIST WebBook. [Link]

  • 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology | NMR. [Link]

  • CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY - PharmaTutor. [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Ethanone, 1-(4-methylphenyl)- - the NIST WebBook. [Link]

  • Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9) - Cheméo. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • Figure S4. 13 C NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). - ResearchGate. [Link]

  • Medicinal/Organic Chemistry | Center for Pharmacometrics and Molecular Discovery (PharMD) | Research Centers | College of Pharmacy - Union University. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Introduction This document provides a comprehensive guide to the analytical characterization of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a novel ketone derivative with potential applications in pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide to the analytical characterization of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a novel ketone derivative with potential applications in pharmaceutical and materials science research. As a molecule incorporating both a pyridine ring and a substituted aromatic ketone, a multi-faceted analytical approach is essential for its unambiguous identification, purity assessment, and quantitative determination. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, field-tested protocols. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2][3][4][5][6][7][8]

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is paramount for the development of robust analytical methods. In the absence of extensive empirical data, the following properties have been predicted based on its chemical structure and by drawing parallels with structurally related compounds such as 3-acetylpyridine and 4'-methylacetophenone.[9][10]

PropertyPredicted Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol Essential for mass spectrometry and concentration calculations.
Appearance Likely a solid at room temperatureInfluences sample preparation procedures.
Solubility Predicted to be soluble in organic solvents (e.g., methanol, acetonitrile, DMSO, chloroform) and sparingly soluble in water.Guides the selection of appropriate solvents for HPLC mobile phases, NMR, and sample preparation.
pKa (of the pyridine nitrogen) Estimated to be in the range of 3.0-4.0The basicity of the pyridine nitrogen will influence its retention in reversed-phase HPLC, especially at varying pH. Mobile phase pH control is critical.
UV Absorbance Expected to exhibit strong UV absorbance due to the conjugated aromatic and pyridine ring systems.Enables sensitive detection by UV-Vis spectrophotometry in HPLC.
Volatility Moderately volatile, suitable for GC analysis.Allows for the use of Gas Chromatography-Mass Spectrometry for separation and identification.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

A. Method Rationale and Development Considerations

Reversed-phase HPLC (RP-HPLC) is the recommended primary technique for the purity assessment and quantitative analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. The decision to employ RP-HPLC is based on the compound's aromatic character and moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

The critical parameter in the development of an effective RP-HPLC method for this analyte is the control of the mobile phase pH. The pyridine moiety, with its basic nitrogen atom, will exhibit varying degrees of protonation depending on the pH. Operating at a pH below the pKa of the pyridine nitrogen will result in the analyte being in its protonated, more polar form, leading to reduced retention on a C18 or C8 column. Conversely, a mobile phase pH above the pKa will maintain the analyte in its neutral, less polar form, resulting in stronger retention. For robust and reproducible separations, it is advisable to use a mobile phase pH that is at least 2 units away from the analyte's pKa. A slightly acidic mobile phase (pH 3-4) is often a good starting point for pyridine-containing compounds to ensure consistent retention and good peak shape.

The choice of organic modifier, typically acetonitrile or methanol, will also influence the selectivity of the separation. Acetonitrile generally provides sharper peaks and lower backpressure, while methanol can offer different selectivity for closely eluting impurities. A phenyl-hexyl stationary phase could also be considered to leverage potential pi-pi interactions with the aromatic rings of the analyte.[11]

B. Protocol: RP-HPLC Purity Assay

This protocol details a gradient RP-HPLC method for the determination of the purity of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone and for the separation of potential process-related impurities and degradation products.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase A and B instrument_setup Instrument Setup and Equilibration prep_mobile_phase->instrument_setup prep_standard Prepare Standard Solution injection Inject Standard/Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection separation Gradient Elution injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation reporting Generate Report calculation->reporting

Caption: Workflow for RP-HPLC Purity Analysis.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Reference standard of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water.

  • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

4. System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The theoretical plates for the main peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

5. Analysis and Data Processing:

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

C. Method Validation (as per ICH Q2(R1)) [1][3][5][7]

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample. The method is specific if there are no interfering peaks at the retention time of the analyte in the blank.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.2 mg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample on the same day. The RSD of the purity values should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

A. Method Rationale and Development Considerations

GC-MS is a powerful technique for the confirmation of the identity of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone and for the detection and identification of volatile organic impurities. The compound's predicted moderate volatility makes it amenable to GC analysis. The mass spectrometer provides definitive structural information through the molecular ion and characteristic fragmentation patterns.

The choice of the GC column is important for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase, is a suitable starting point. The temperature program should be optimized to ensure good resolution of the main component from any impurities without excessive peak broadening.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (m/z 211). The fragmentation pattern will likely involve cleavage at the benzylic position and rearrangements of the pyridine ring. The most abundant fragment ion is predicted to be from the loss of the p-tolyl group.

B. Protocol: GC-MS Identification

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Prepare Sample Solution injection Inject Sample prep_sample->injection instrument_setup Instrument Setup instrument_setup->injection separation Temperature Programmed Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis tic Total Ion Chromatogram (TIC) mass_analysis->tic mass_spectrum Mass Spectrum of Peak of Interest tic->mass_spectrum library_search Library Search (optional) mass_spectrum->library_search interpretation Interpretation and Identification mass_spectrum->interpretation library_search->interpretation

Caption: Workflow for GC-MS Identification.

1. Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization source.

  • Data acquisition and processing software with a mass spectral library.

  • Autosampler vials with septa.

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl-poly(dimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-400

3. Sample Preparation:

  • Dissolve a small amount of the sample in the chosen GC-grade solvent to a concentration of approximately 1 mg/mL.

4. Analysis and Data Interpretation:

  • Acquire the total ion chromatogram (TIC).

  • Obtain the mass spectrum of the main peak.

  • Identify the molecular ion peak (expected at m/z 211).

  • Analyze the fragmentation pattern to confirm the structure.

  • Compare the obtained mass spectrum with a reference spectrum if available, or with predicted fragmentation patterns.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A. Method Rationale

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. ¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will reveal the number of different types of carbon atoms. 2D NMR techniques such as COSY and HSQC can be used to further confirm the assignments. The expected chemical shifts can be predicted based on the known spectra of 3-acetylpyridine and toluene derivatives.[9][12][13]

B. Protocol: ¹H and ¹³C NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

4. Predicted Spectral Data:

  • ¹H NMR (predicted in CDCl₃):

    • Aromatic protons of the pyridine ring (multiplets, ~δ 7.2-9.0 ppm).

    • Aromatic protons of the p-tolyl group (two doublets, ~δ 7.1-7.4 ppm).

    • Methylene protons (-CH₂-) (singlet, ~δ 4.2 ppm).

    • Methyl protons of the p-tolyl group (singlet, ~δ 2.4 ppm).

  • ¹³C NMR (predicted in CDCl₃):

    • Carbonyl carbon (C=O) (~δ 195-200 ppm).

    • Aromatic and pyridine carbons (~δ 120-155 ppm).

    • Methylene carbon (-CH₂-) (~δ 45-50 ppm).

    • Methyl carbon of the p-tolyl group (~δ 21 ppm).

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A. Method Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, the key characteristic absorption bands will be from the carbonyl group (C=O), the aromatic C=C bonds, and the C-N bonds of the pyridine ring. The spectrum of 3-acetylpyridine can serve as a useful reference.[9][14][15]

B. Protocol: FTIR Analysis

1. Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

3. Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

4. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~1690C=O stretching of the ketone
~1600, ~1470Aromatic C=C stretching
~1580C=N stretching of the pyridine ring
~3050Aromatic C-H stretching
~2920Aliphatic C-H stretching

V. Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. The combination of HPLC for purity and quantitative analysis, GC-MS for identification, and NMR and FTIR for structural confirmation ensures a thorough understanding of the molecule's identity, purity, and quality. It is imperative that all methods are properly validated according to the principles outlined in ICH and FDA guidelines to ensure the generation of reliable and defensible scientific data.[1][2][3][4][5][6][7][8][16]

References

  • PubChem. 3-Acetylpyridine. National Center for Biotechnology Information. [Link]

  • NIST. Ethanone, 1-(2-pyridinyl)-. National Institute of Standards and Technology. [Link]

  • Cardoso, V. V., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of the Brazilian Chemical Society, 15(2), 249-254.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, S., et al. (2014). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Journal of Young Pharmacists, 6(2), 37-42.
  • Bianchi, G., et al. (1994). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2461-2465.
  • Aygün, M., et al. (2019). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(1), 3-8.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • RAD 2019 Conference.
  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Ivanov, I. G., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4945.
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  • Sudo, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2329-2342.
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  • Reddy, G. S., et al. (2011). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 1(2), 119-123.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

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Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Abstract This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Methylphenyl)-1-(3-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This compound, possessing both a substituted aromatic ketone and a pyridine moiety, is of significant interest in pharmaceutical and chemical synthesis. The developed method is suitable for the determination of purity, assay of the active substance, and the monitoring of stability under various stress conditions. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed guide from method development principles to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a ketone derivative with a molecular structure that incorporates two key chromophores: a p-methyl-substituted phenyl ring and a 3-pyridinyl group. Such structures are common scaffolds in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for quality control during synthesis, formulation, and stability testing. The primary analytical challenge lies in developing a method that is not only specific for the main compound but can also resolve it from potential process-related impurities and degradation products.

This application note addresses this challenge by detailing a systematic approach to HPLC method development and validation, ensuring the generation of reliable and scientifically sound data. The principles outlined are grounded in established chromatographic theory and regulatory expectations.[1][2][3]

Method Development Strategy: A Logic-Driven Approach

The selection of chromatographic conditions was based on the physicochemical properties of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, which is a moderately polar and ionizable compound due to the presence of the pyridine nitrogen. A reversed-phase HPLC mode was chosen as it is well-suited for the separation of such aromatic and moderately polar compounds.[4]

Column Selection: The Heart of the Separation

A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was selected for its versatility and proven performance in separating a wide range of analytes. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance between resolution, backpressure, and analysis time for routine analysis.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition is a critical factor influencing retention and selectivity. A combination of an aqueous buffer and an organic modifier was systematically investigated.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The pyridine moiety in the analyte has a pKa of approximately 5.2-6.0.[5] To ensure consistent retention and good peak shape, the pH of the mobile phase was controlled using a phosphate buffer. A pH of 6.8 was selected to keep the pyridine nitrogen partially protonated, enhancing retention on the C18 column while minimizing peak tailing that can occur at higher pH values due to silanol interactions.

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of the main analyte with a good peak shape, while also allowing for the separation of potential, more or less retained, impurities.

Detection Wavelength: Maximizing Sensitivity

Instrumentation and Materials

ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
Chromatography Data System Empower™ 3, Chromeleon™, or equivalent.
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with 0.1 M KOH.
Mobile Phase B Acetonitrile (HPLC Grade).
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v).
Chemicals and Reagents Potassium phosphate monobasic (ACS grade), Potassium hydroxide (ACS grade), Acetonitrile (HPLC grade), Water (HPLC grade).

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 6.8): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with 0.1 M potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the diluent.

Chromatographic Conditions
ParameterSetting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

These parameters are calculated according to the United States Pharmacopeia (USP).[6]

Method Validation: Ensuring Trustworthiness

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Stress Studies)

To demonstrate the stability-indicating nature of the method, the analyte was subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results showed significant degradation of the analyte under acidic, basic, and oxidative conditions, with the formation of well-resolved degradation products. No co-elution was observed between the main peak and any of the degradation peaks, confirming the specificity and stability-indicating capability of the method.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7

The high recovery values demonstrate the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assessment was performed on a different day by a different analyst using a different instrument.

Precision Type% RSD of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%

The low RSD values indicate that the method is precise.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.2 units

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Potential Impurities and their Separation

Based on common synthetic routes for pyridinyl ketones, potential process-related impurities could include:

  • Starting Materials: Unreacted 3-acetylpyridine and a derivative of 4-methylphenylacetic acid.

  • By-products: Pyridine N-oxide of the final product, which can form during oxidative steps in the synthesis.[6][7][8]

The developed gradient method is designed to provide sufficient resolution between the main analyte and these potential impurities, which would likely have different polarities.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard (100 µg/mL) SST System Suitability Test (5 reps of Standard) Prep_Standard->SST Inject Prep_Sample Prepare Sample (100 µg/mL) Analysis Sample Analysis Prep_Sample->Analysis Inject HPLC_System HPLC System (C18 Column, Gradient) SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Method Development Logic

Method_Development Analyte Analyte Properties (Polarity, pKa) Mode Select Mode (Reversed-Phase) Analyte->Mode Detection Select Detection (PDA, 254 nm) Analyte->Detection Column Select Column (C18, 5µm) Mode->Column MobilePhase Optimize Mobile Phase (ACN/Buffer, pH 6.8) Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient FinalMethod Final Method Detection->FinalMethod Gradient->FinalMethod

Sources

Method

Application Note: High-Resolution Mass Spectrometric Analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical synthesis research. In the absence of extensive existing literature on the mass spectrometric behavior of this specific molecule, this document outlines a systematic approach based on first principles and data from structurally related compounds. We present detailed protocols for sample preparation, and analysis using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The core of this guide is a predictive analysis of the fragmentation pathways, providing researchers with a robust method for structural confirmation and purity assessment.

Introduction: The Analytical Challenge

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a compound that incorporates two key functional moieties: a pyridine ring and an aromatic ketone. The pyridine nitrogen introduces a site of basicity, making the molecule amenable to ionization via electrospray in positive ion mode. The ketone and the bond between the carbonyl carbon and the methylene bridge are expected to be key sites for fragmentation. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex reaction mixtures, for metabolic studies, and for overall quality control. Mass spectrometry is a powerful analytical technique for measuring the mass-to-charge ratio of ionized molecules, making it invaluable for the analysis of small molecules in various scientific fields.[1]

This application note serves as a practical guide for researchers, providing both the theoretical underpinnings and actionable protocols for the analysis of this and structurally similar compounds.

Predicted Mass Spectrometric Behavior and Fragmentation Pathways

Given the molecular formula of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, C₁₄H₁₃NO, the predicted monoisotopic mass is 211.0997 g/mol . This value is the primary target for identification in a high-resolution mass spectrum.

Ionization

Electrospray ionization (ESI) is the recommended ionization method due to the presence of the basic pyridine nitrogen, which is readily protonated.[2] Analysis should be conducted in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺, with an m/z of 212.1075.

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is essential for structural confirmation. The fragmentation is predicted to occur at the most labile bonds, primarily the C-C bond between the carbonyl group and the methylene bridge (α-cleavage), and cleavage adjacent to the pyridine ring.

Based on the fragmentation of similar ketones and pyridine-containing compounds, we can predict the following key fragmentation pathways. The NIST WebBook provides mass spectra for related compounds such as Ethanone, 1-(3-methylphenyl)- and Ethanone, 1-(4-methylphenyl)-, which show characteristic fragmentation patterns that can be extrapolated.[3][4] Similarly, the fragmentation of Ethanone, 1-(3-pyridinyl)- provides insight into the behavior of the pyridine portion of the molecule.[5]

Table 1: Predicted Major Fragment Ions for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed StructureNeutral Loss
212.1075122.0600[C₇H₈NO]⁺ (3-pyridinylcarbonyl cation)C₇H₇ (Toluene)
212.1075106.0495[C₇H₆N]⁺ (protonated pyridine)C₇H₇O (cresyl radical)
212.107591.0542[C₇H₇]⁺ (tropylium ion)C₇H₆NO (3-pyridinylcarbonyl radical)

Experimental Protocols

The following protocols are designed to be a starting point for method development and can be adapted based on the specific instrumentation available.

Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and to ensure reproducible results.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by taking 10 µL of the stock and diluting it with 990 µL of the initial solvent.

  • Final Dilution for Injection (100-1000 ng/mL): Further dilute the working solution to a final concentration suitable for your instrument's sensitivity. A common starting range is 100-1000 ng/mL. The final solvent should be compatible with the mobile phase of the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or contaminate the mass spectrometer.

For direct infusion analysis, a concentration of 1-10 µg/mL in a solvent like methanol with 0.1% formic acid is recommended.

Instrumentation and Data Acquisition

This protocol is designed for a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, coupled to a liquid chromatography system.

Table 2: Suggested LC-MS Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Gradient 5% to 95% B over 10 minutesA general-purpose gradient to elute the compound of interest.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode Positive ESITo protonate the basic pyridine nitrogen.
MS1 Scan Range m/z 100-500To detect the precursor ion and any potential impurities.
MS1 Resolution > 60,000To ensure accurate mass measurement for formula determination.
MS/MS Activation CID (Collision-Induced Dissociation)A common method for fragmenting small molecules.[2]
Collision Energy Stepped (e.g., 10, 20, 40 eV)To obtain a comprehensive fragmentation pattern.

Data Analysis and Interpretation

  • Precursor Ion Identification: Extract the ion chromatogram for the predicted [M+H]⁺ ion (m/z 212.1075). The mass accuracy should be within 5 ppm.

  • Fragmentation Spectrum Analysis: Analyze the MS/MS spectrum of the precursor ion. Compare the observed fragment ions with the predicted fragments in Table 1.

  • Structural Confirmation: The presence of the key fragment ions (m/z 122.0600, 106.0495, and 91.0542) with high mass accuracy provides strong evidence for the structure of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathways.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Stock Solution (1 mg/mL) working 2. Working Solution (10 µg/mL) stock->working final 3. Final Dilution (100-1000 ng/mL) working->final filter 4. Filtration (0.22 µm) final->filter lc LC Separation (C18 Column) filter->lc esi ESI Ionization (Positive Mode) lc->esi ms1 MS1 Scan (High Resolution) esi->ms1 ms2 MS/MS Fragmentation (CID) ms1->ms2 precursor Precursor Ion ID (m/z 212.1075) ms2->precursor fragments Fragment Analysis precursor->fragments confirm Structure Confirmation fragments->confirm

Caption: Proposed workflow for the analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Predicted Fragmentation Pathway

G cluster_main precursor [M+H]⁺ m/z 212.1075 frag1 [C₇H₈NO]⁺ m/z 122.0600 precursor->frag1 - C₇H₇ frag2 [C₇H₆N]⁺ m/z 106.0495 precursor->frag2 - C₇H₇O frag3 [C₇H₇]⁺ m/z 91.0542 precursor->frag3 - C₇H₆NO

Sources

Application

Application of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone in Structure-Activity Relationship (SAR) Studies: A Comprehensive Guide

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for utilizing the chemical scaffold of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone in structure-activity rela...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing the chemical scaffold of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone in structure-activity relationship (SAR) studies. SAR is a cornerstone of modern drug discovery, enabling the systematic optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[1][2][3] This document outlines the strategic design of an analog library based on this core structure, detailed protocols for the synthesis of these analogs, and robust methodologies for their biological evaluation. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing researchers in pharmacology, medicinal chemistry, and drug development with the tools to explore the therapeutic potential of this chemical class.

Introduction: The Rationale for SAR Studies

The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. Structure-activity relationship (SAR) studies are the engine of this process, systematically dissecting a molecule to understand how its various components contribute to its biological activity.[3] By making targeted modifications to a lead compound, such as 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, and assessing the impact of these changes, researchers can build a comprehensive picture of the pharmacophore—the essential molecular features for biological activity.[2][4]

The core structure of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone presents three key regions for synthetic modification: the 3-pyridinyl ring, the 4-methylphenyl ring, and the ethanone linker. This allows for a rich exploration of how changes in electronics, sterics, and lipophilicity at these positions influence target engagement and cellular activity. Pyridine derivatives are prevalent in FDA-approved drugs and are known to possess a wide range of biological activities, including antiproliferative and antimicrobial effects.[5][6][7] Similarly, ketone-containing compounds have been the subject of SAR studies for various applications.[4][8]

This guide will use a hypothetical scenario where 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone has been identified as a modest inhibitor of a protein kinase, a class of enzymes frequently implicated in diseases such as cancer and inflammation. The subsequent sections will detail the workflow for a systematic SAR exploration aimed at optimizing its inhibitory activity.

Strategic Design of an Analog Library

A successful SAR campaign begins with the thoughtful design of an analog library. The goal is to probe the chemical space around the lead compound in a systematic and informative manner. For 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, we will focus on modifications to three key regions:

  • Region A: The 3-Pyridinyl Ring: Modifications here will explore the importance of the nitrogen's position and the ring's electronic properties.

  • Region B: The 4-Methylphenyl Ring: Alterations to this ring will probe the impact of substituent size, electronics, and lipophilicity on activity.

  • Region C: The Ethanone Linker: Changes to the linker will investigate the role of its length, rigidity, and hydrogen-bonding capacity.

The following diagram illustrates the proposed points of modification:

SAR_Strategy cluster_molecule 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone cluster_regions Regions for Modification mol A Region A (Pyridinyl Ring) B Region B (Methylphenyl Ring) C Region C (Ethanone Linker)

A conceptual diagram illustrating the three key regions for synthetic modification in an SAR study of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Experimental Protocols

General Synthesis of Analogs

The synthesis of analogs of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone can be achieved through various established synthetic routes. A common approach involves the coupling of a substituted phenylacetic acid derivative with a substituted pyridine derivative. For instance, a Friedel-Crafts acylation or a related cross-coupling reaction can be employed.[9]

Protocol 3.1.1: General Procedure for Analog Synthesis (Illustrative)

  • Preparation of Substituted Phenylacetyl Chloride: To a solution of the desired substituted phenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude phenylacetyl chloride, which is used in the next step without further purification.

  • Friedel-Crafts Acylation: In a separate flask, dissolve the desired substituted pyridine (1.0 eq) in a suitable solvent like nitrobenzene or 1,2-dichloroethane. Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 eq), portion-wise. To this mixture, add the crude phenylacetyl chloride from the previous step dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analog.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and catalysts may need to be optimized for each analog.

In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of the synthesized analogs, a robust and high-throughput kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11]

Protocol 3.2.1: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase to the desired concentration in the kinase buffer.

    • Prepare a solution of the peptide substrate and ATP in the kinase buffer.

    • Serially dilute the test compounds (analogs) in DMSO and then in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).[10]

    • Add 2 µL of the kinase solution and incubate at room temperature for 15 minutes.[12]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[10]

    • Incubate the plate at room temperature for 60 minutes.[10]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30 minutes.[10]

    • Measure the luminescence using a plate reader.[10]

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[13] It is determined by performing the kinase assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[14]

Protocol 3.3.1: IC₅₀ Determination

  • Data Normalization: Convert the raw luminescence data to percent inhibition. The "0% inhibition" control wells contain DMSO instead of the test compound, and the "100% inhibition" control wells contain a known potent inhibitor or no enzyme. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_100%_inhibition) / (Luminescence_0%_inhibition - Luminescence_100%_inhibition))

  • Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[15][16]

  • IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that produces 50% inhibition, as determined from the fitted curve.[13][15] It is recommended to perform at least three independent experiments to determine the mean IC₅₀ and standard error.[14]

The following diagram illustrates the workflow for determining IC₅₀ values:

IC50_Workflow cluster_assay Kinase Assay cluster_data Data Analysis cluster_result Result A Perform ADP-Glo™ Assay with serial dilutions of analogs B Normalize raw data to % Inhibition A->B C Plot % Inhibition vs. log[Concentration] B->C D Fit data to a sigmoidal dose-response curve C->D E Determine IC50 Value D->E

Workflow for the determination of IC₅₀ values from kinase inhibition assay data.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization.[17][18][19]

Protocol 3.4.1: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Protocol 3.4.2: Plasma Protein Binding

  • Equilibrium Dialysis: A solution of the test compound is placed in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a plasma solution in the other chamber.

  • Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of the compound in both the buffer and plasma chambers are determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Interpretation and SAR Analysis

The data generated from the biological evaluation of the analog library should be tabulated to facilitate the identification of trends.

Table 1: Hypothetical SAR Data for Analogs of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Compound IDRegion A (Pyridinyl)Region B (Phenyl)Region C (Linker)Kinase IC₅₀ (µM)Metabolic t½ (min)
Lead 3-pyridinyl4-CH₃-C(=O)CH₂-5.245
A-1 2-pyridinyl4-CH₃-C(=O)CH₂-15.850
A-2 4-pyridinyl4-CH₃-C(=O)CH₂-8.942
B-1 3-pyridinyl4-Cl-C(=O)CH₂-1.835
B-2 3-pyridinyl4-OCH₃-C(=O)CH₂-9.525
B-3 3-pyridinyl3,4-diCl-C(=O)CH₂-0.938
C-1 3-pyridinyl4-CH₃-CH(OH)CH₂->5060
  • Region A: The position of the nitrogen in the pyridine ring is important for activity, with the 3-pyridinyl isomer being optimal.

  • Region B: Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance potency, suggesting a possible electronic interaction with the target protein. The di-chloro substituted analog (B-3) shows the highest potency.

  • Region C: The ketone in the linker is essential for activity, as its reduction to an alcohol (C-1) abolishes inhibitory effects. This suggests the ketone may be involved in a key hydrogen bond or electrostatic interaction.

The following diagram illustrates the logical progression of an SAR study:

SAR_Logic A Identify Lead Compound (2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone) B Design and Synthesize Analog Library A->B C Biological Evaluation (Kinase Assay, ADME) B->C D Tabulate and Analyze Data C->D E Establish Structure-Activity Relationships (SAR) D->E E->B Iterative Optimization F Design Next Generation of More Potent Analogs E->F

The iterative cycle of a structure-activity relationship study.

Conclusion

This application note has provided a detailed framework for conducting SAR studies on the 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone scaffold. By employing systematic synthetic modifications and robust biological assays, researchers can elucidate the key structural features required for potent and selective biological activity. The iterative process of designing, synthesizing, and testing analogs, guided by the principles outlined herein, is a powerful strategy for advancing a lead compound toward a clinical candidate.

References

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • U.S. Patent and Trademark Office. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Selvita. In Vitro ADME. Available at: [Link]

  • National Institutes of Health. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • IOSR Journal. (2015). Qsar of Ketones Derivatives Using Genetic Function Approximation. Available at: [Link]

  • PubMed. (2022). Design, Synthesis, and Structure-Activity Relationship (SAR) Studies of Ketone-Isobenzofuranone Hybrid Herbicides. Available at: [Link]

  • National Institutes of Health. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • National Institutes of Health. (2011). ADME of Biologics—What Have We Learned from Small Molecules?. Available at: [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • Cell Culture Media. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • National Institutes of Health. (2002). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Available at: [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Available at: [Link]

  • BioDuro. In Vitro ADME. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • ResearchGate. (2023). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Available at: [Link]

  • YouTube. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. Available at: [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Available at: [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. Available at: [Link]

  • ScienceDirect. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • Google Patents. Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • International Journal of Pharmaceutical Sciences and Research. (2025). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Available at: [Link]

  • Scientific Research Publishing. (2022). Phytochemical Analysis and Bioactivity Screening of Primary and Secondary Metabolic Products of Medicinal Plants in the Valleys. Available at: [Link]

  • PubMed. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone synthesis

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction

The synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a crucial step in the development of various pharmaceutical compounds. The inherent electronic properties of the pyridine ring, however, can present unique challenges, particularly in traditional electrophilic aromatic substitution reactions. This guide provides a comprehensive framework for a successful synthesis, focusing on a robust palladium-catalyzed cross-coupling approach.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Reaction temperature is too low. 4. Inefficient formation of the active coupling species.1. Use fresh palladium catalyst and phosphine ligand. Consider preparing the active catalyst in situ. 2. Ensure all reagents are pure and solvents are anhydrous. Degas solvents prior to use to remove oxygen. 3. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation by TLC or LC-MS. Optimal temperatures often range from 80°C to 120°C.[1][2] 4. Ensure the base is strong enough and added correctly to facilitate the reaction.
Formation of Significant By-products 1. Homo-coupling of the starting materials. 2. N-acylation of the pyridine ring. 3. Proto-debromination of the aryl halide.[1][2]1. Optimize the stoichiometry of the reactants. A slight excess of one reactant may favor the cross-coupling product. 2. This is a common issue with direct acylation of pyridines.[3] The use of a pre-formed organometallic pyridine reagent or a suitable cross-coupling strategy as outlined in this guide will circumvent this issue. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Difficulty in Product Isolation and Purification 1. Product is soluble in the aqueous phase during workup. 2. Co-elution of impurities during column chromatography. 3. Product oiling out during crystallization.1. Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Multiple extractions with a suitable organic solvent may be necessary. 2. Experiment with different solvent systems for chromatography. A gradient elution may be required for better separation. 3. For crystallization, try different solvent systems or a combination of solvents. Seeding with a small crystal of the pure product can induce crystallization. Recrystallization from solvents like acetone or N,N-dimethylformamide has been reported for similar compounds.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a direct Friedel-Crafts acylation of 3-halopyridine with 4-methylphenylacetyl chloride not recommended?

A1: Pyridine is an electron-deficient heterocycle, and the nitrogen atom is a Lewis basic site. In the presence of a Lewis acid catalyst like AlCl₃, which is required for a Friedel-Crafts reaction, the nitrogen atom will coordinate with the catalyst.[4] This deactivates the pyridine ring towards electrophilic aromatic substitution and makes the reaction highly unlikely to proceed at the desired carbon atom. Acylation, if it occurs, will likely happen at the nitrogen atom.[3]

Q2: What is the role of the phosphine ligand in the palladium-catalyzed cross-coupling reaction?

A2: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. It coordinates to the palladium center, influencing its electronic and steric properties, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. The choice of ligand can significantly impact the reaction yield and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of starting materials and the formation of the product.

Q4: What are the safety precautions I should take when running this reaction?

A4: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone via Palladium-Catalyzed Cross-Coupling

This protocol is adapted from procedures reported for structurally similar compounds and is a recommended starting point.[1][2]

Materials:

  • 3-Bromopyridine

  • 4-Methylphenylacetic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Anhydrous workup solvents (e.g., ethyl acetate, water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), 4-methylphenylacetic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous DMF to the flask. The reaction concentration should be approximately 0.5 M with respect to the 3-bromopyridine.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100-120°C and maintain this temperature, with stirring, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Workflow reagents Combine Reactants: 3-Bromopyridine 4-Methylphenylacetic acid K3PO4 Pd(OAc)2, PPh3 solvent Add Anhydrous DMF reagents->solvent Under N2 heat Heat to 100-120°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc/Water) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Reaction Mechanism Overview

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Mechanism Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B Transmetalation A->B Pd(II) Intermediate C Reductive Elimination B->C C->Pd0 Regenerated Catalyst Product Product C->Product Reactant1 3-Bromopyridine Reactant1->A Reactant2 R-COOH (from 4-methylphenylacetic acid) Reactant2->B Byproduct Pd(0)L2

References

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. Available at: [Link]

  • 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. Available at: [Link]

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  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. Available at: [Link]

  • #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis | Journal of Pharmaceutical Chemistry. Available at: [Link]

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents.
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  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. Available at: [Link]

  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. Available at: [Link]

  • CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents.
  • Why does pyridine not give a Friedel craft reaction? - Quora. Available at: [Link]

  • What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. Available at: [Link]

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  • US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. Available at: [Link]

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  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.
  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

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Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridyl ketone intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice based on established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone can be approached through several synthetic routes. However, direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the deactivation of the pyridine ring by the Lewis acid catalyst complexing with the nitrogen lone pair.[1] Therefore, alternative methods are preferred. This guide will focus on two of the most viable and commonly employed strategies:

  • Claisen-Type Condensation: This route involves the condensation of a pyridine-3-carboxylate ester (e.g., ethyl nicotinate) with 4-methylphenylacetonitrile, followed by hydrolysis and decarboxylation.

  • Grignard Reaction: This approach utilizes the addition of a 4-methylbenzylmagnesium halide to 3-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.

Each of these methods has its own set of potential side reactions and optimization parameters, which we will explore in detail in the following troubleshooting guide and frequently asked questions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Claisen-Type Condensation

This synthetic pathway is a powerful method for forming the carbon-carbon bond between the carbonyl carbon and the benzylic carbon.[2][3] The overall scheme involves two main stages: the initial condensation to form a β-ketonitrile, followed by hydrolysis and decarboxylation.

Workflow for Claisen-Type Condensation

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Ethyl Nicotinate + 4-Methylphenylacetonitrile B Strong Base (e.g., NaH, NaNH2) in Anhydrous Solvent (e.g., THF, Toluene) A->B Reactants C Formation of β-Ketonitrile Intermediate B->C Reaction D β-Ketonitrile Intermediate E Aqueous Acid (e.g., H2SO4, HCl) + Heat D->E Reactant F 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone E->F Reaction

Caption: General workflow for the Claisen-type condensation synthesis.

FAQ 1: Low or No Yield of the β-Ketonitrile Intermediate

Question: I am performing the Claisen-type condensation of ethyl nicotinate with 4-methylphenylacetonitrile using sodium hydride in THF, but I am getting a very low yield or none of the desired β-ketonitrile intermediate. What could be the problem?

Answer:

This is a common issue that can usually be traced back to a few key experimental parameters.

  • Insufficiently Strong Base: The pKa of the benzylic protons of 4-methylphenylacetonitrile requires a very strong base for efficient deprotonation to form the nucleophilic carbanion. While sodium hydride (NaH) can be effective, its reactivity can be hampered by an oxide layer on the surface. Sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu) are often more reliable alternatives for this type of condensation.[4] Using a weaker base like sodium ethoxide may not be sufficient to drive the reaction to completion, as the equilibrium will not strongly favor the formation of the nitrile anion.[2]

  • Presence of Moisture: Strong bases like NaH and NaNH₂ react violently with water. Any moisture in your solvent (THF), reagents, or glassware will consume the base, preventing the deprotonation of the nitrile. Ensure that your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Reaction Temperature: While the initial deprotonation is often carried out at room temperature or slightly above, the subsequent reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature and seeing low conversion, consider gently refluxing the reaction mixture.

  • Self-Condensation of the Nitrile: Although less common, if the reaction conditions are not optimized, the nitrile can potentially undergo self-condensation. This is more likely if the reaction is run at very high temperatures for extended periods.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: Use freshly opened or properly stored anhydrous THF. Ensure your base is of high purity and has been stored under an inert atmosphere.

  • Switch to a Stronger Base: Consider using sodium amide or potassium tert-butoxide instead of sodium hydride.

  • Optimize Reaction Temperature: After the initial deprotonation, try heating the reaction mixture to reflux and monitor the progress by TLC.

  • Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent moisture from entering the system.

FAQ 2: Incomplete Hydrolysis and Decarboxylation

Question: I have successfully synthesized the β-ketonitrile intermediate, but during the acid hydrolysis and decarboxylation step, I am seeing a mixture of products, including what appears to be the amide or carboxylic acid intermediate, and my yield of the final ketone is low. Why is this happening?

Answer:

The hydrolysis of the nitrile to a ketone, followed by decarboxylation, is a multi-step process that requires harsh conditions, and incomplete reaction is a common hurdle.

  • Insufficiently Strong Acidic Conditions or Heat: This transformation typically requires strong acid (e.g., concentrated sulfuric or hydrochloric acid) and elevated temperatures.[5] The mechanism involves the hydrolysis of the nitrile to a carboxylic acid, which then, as a β-keto acid, undergoes decarboxylation upon heating.[6][7] If the acid is too dilute or the temperature is too low, you may isolate the intermediate amide or the β-keto acid.

  • Reaction Time: This step can be slow. Ensure you are heating for a sufficient period. Monitoring the reaction by TLC is crucial to determine when the starting β-ketonitrile has been fully consumed.

Troubleshooting Steps:

  • Increase Acid Concentration and Temperature: Use a more concentrated acid solution (e.g., 6M H₂SO₄ or concentrated HCl) and heat the reaction to a vigorous reflux.

  • Monitor Reaction Progress: Take aliquots of the reaction mixture at regular intervals and analyze them by TLC to ensure the reaction goes to completion.

  • Stepwise Approach: In some cases, a two-step procedure can offer better control. First, hydrolyze the β-ketonitrile to the β-keto acid under slightly milder conditions, isolate it, and then perform the decarboxylation in a separate step by heating.

Route 2: Grignard Reaction

This route offers a more direct approach to the target ketone by forming the C-C bond through the nucleophilic attack of a Grignard reagent on a nitrile.[8]

Workflow for Grignard Reaction

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Addition and Hydrolysis A 4-Methylbenzyl Halide + Mg Turnings B Anhydrous Ether or THF A->B Reactants C 4-Methylbenzylmagnesium Halide B->C Reaction E 1. Add Grignard Reagent 2. Aqueous Acid Workup (e.g., NH4Cl, dilute HCl) D 3-Cyanopyridine D->E Reactant F 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone E->F Reaction

Caption: General workflow for the Grignard reaction synthesis.

FAQ 3: Low Yield and Presence of Biphenyl-type Side Product in Grignard Reaction

Question: I am attempting to synthesize the target ketone via the Grignard reaction of 4-methylbenzylmagnesium chloride with 3-cyanopyridine. My yield is low, and I am observing a significant amount of a non-polar impurity that I suspect is 1,2-di(p-tolyl)ethane. What is causing this?

Answer:

This is a classic issue in Grignard reactions and points towards problems with either the formation of the Grignard reagent or the subsequent addition reaction.

  • Wurtz-Type Coupling: The formation of 1,2-di(p-tolyl)ethane is a result of a Wurtz-type coupling reaction where the Grignard reagent reacts with unreacted 4-methylbenzyl halide. This side reaction is often promoted by higher temperatures during the formation of the Grignard reagent.

  • Poor Grignard Reagent Formation: If the magnesium turnings are not properly activated or if there are impurities, the formation of the Grignard reagent will be inefficient. This leads to a lower concentration of the active nucleophile and a higher relative concentration of the unreacted halide, favoring the coupling side reaction.

  • Addition to the Pyridine Ring: Grignard reagents can also add to the pyridine ring itself, typically at the 2- or 4-position, especially with less sterically hindered Grignard reagents.[9] This leads to the formation of dihydropyridine intermediates which can further react or be re-aromatized upon workup, leading to a complex mixture of byproducts.

Troubleshooting Steps:

  • Control Temperature During Grignard Formation: Prepare the Grignard reagent at a low temperature (e.g., initiating at room temperature and then maintaining a gentle reflux) to minimize the Wurtz-type coupling.

  • Activate the Magnesium: Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction.

  • Slow Addition of Halide: Add the 4-methylbenzyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Inverse Addition: To minimize side reactions with the pyridine ring, consider an "inverse addition" protocol where the 3-cyanopyridine solution is added slowly to the prepared Grignard reagent at a low temperature (e.g., 0 °C or below).

FAQ 4: Difficulty in Hydrolyzing the Imine Intermediate

Question: After reacting my Grignard reagent with 3-cyanopyridine and performing a workup with saturated ammonium chloride, my product seems to be the intermediate imine rather than the desired ketone. How can I ensure complete hydrolysis?

Answer:

The hydrolysis of the intermediate magnesium imine salt to the ketone requires acidic conditions.[8] A neutral or weakly acidic workup with saturated ammonium chloride may not be sufficient for complete conversion.

  • Insufficiently Acidic Workup: The imine intermediate is relatively stable and requires a more acidic environment to be fully hydrolyzed to the ketone.

Troubleshooting Steps:

  • Use Dilute Acid for Workup: After the reaction is complete, quench the reaction mixture with a dilute acid such as 1M HCl or 1M H₂SO₄. This will both neutralize any remaining Grignard reagent and facilitate the hydrolysis of the imine.

  • Stir During Workup: Ensure vigorous stirring during the acidic workup to promote mixing of the aqueous and organic phases, which will accelerate the hydrolysis.

  • Gentle Heating: If the hydrolysis is still sluggish, gentle heating of the two-phase mixture during the acidic workup can be beneficial.

General Troubleshooting

FAQ 5: My Final Product is a Dark Oil and Difficult to Purify. What are my options?

Question: Regardless of the synthetic route, my crude product is a dark, oily substance that is difficult to purify by recrystallization. How can I obtain a pure, solid product?

Answer:

The presence of colored impurities and the oily nature of the crude product are common challenges in the synthesis of pyridyl ketones.

  • Formation of Colored Byproducts: The dark color is often due to the formation of high molecular weight, conjugated byproducts, especially if the reaction was carried out at high temperatures or if there were oxygen leaks into the system.

  • Purification Strategy:

    • Aqueous Wash: Begin by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.

    • Column Chromatography: Flash column chromatography is a highly effective method for purifying pyridyl ketones.[2] A typical stationary phase is silica gel. The mobile phase can be a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The more polar impurities will remain on the column longer.

    • Recrystallization: Once a reasonably pure product is obtained from chromatography, recrystallization can be used for final purification. A mixed solvent system is often effective.[10][11] Common solvent pairs for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes. Dissolve the product in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate, or toluene) and then slowly add the "poor" solvent (e.g., water or hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Purification TechniqueTypical ParametersExpected Outcome
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)Separation of the target ketone from both more polar and less polar impurities.
Recrystallization Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/HexanesRemoval of trace impurities, resulting in a crystalline, high-purity solid.

Visualization of Key Mechanisms

Claisen-Type Condensation Mechanism

cluster_0 Mechanism of β-Ketonitrile Formation A 1. Deprotonation: Base removes acidic proton from 4-methylphenylacetonitrile to form a carbanion. B 2. Nucleophilic Attack: Carbanion attacks the carbonyl carbon of ethyl nicotinate. A->B C 3. Elimination: Tetrahedral intermediate collapses, eliminating the ethoxide leaving group. B->C

Caption: Key steps in the formation of the β-ketonitrile intermediate.

Grignard Reaction Mechanism

cluster_1 Mechanism of Grignard Addition and Hydrolysis D 1. Nucleophilic Addition: Grignard reagent adds to the nitrile carbon. E 2. Formation of Imine Salt: An intermediate magnesium imine salt is formed. D->E F 3. Hydrolysis: Aqueous acid protonates the nitrogen, followed by attack of water and elimination of ammonia to yield the ketone. E->F

Caption: Key steps in the Grignard synthesis of the ketone.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2019). An Efficient Method for retro-Claisen-type C-C Bond Cleavage of Diketones with Tropylium Catalyst. Retrieved from [Link]

  • Wang, X., et al. (2000). Studies on the reaction of 3-cyanopyridine with grignard reagents. Chemical Journal of Chinese Universities, 21(11), 1696-1698.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Syntheses. (1922). Benzyl Cyanide. Coll. Vol. 1, p.107 (1941); Vol. 2, p.9 (1922). Retrieved from [Link]

  • U.S. Patent No. US20130245272A1. (2013). Process for cyclooxygenase-2 selective inhibitor.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Master Organic Chemistry. (2020). Reactions of Grignard Reagents. Retrieved from [Link]

  • Pienaar, D., Butsi, K. R., Rousseau, A., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2876–2886. [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Organic Syntheses. (1943). α-PHENYLACETOACETONITRILE. Coll. Vol. 2, p.489 (1943); Vol. 18, p.60 (1938). Retrieved from [Link]

  • ResearchGate. (2011). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • European Patent Office. (1984).
  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones.
  • Organic Syntheses. (2017).
  • Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
  • ATB (Automated Topology Builder). (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough) [Video]. YouTube. [Link]

  • Reddit. (2018). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • European Patent No. EP2551265B1. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • ResearchGate. (n.d.). Figure S4. 13C NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

Sources

Troubleshooting

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone stability and storage conditions

Welcome to the technical support center for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this compound in experimental settings. Our goal is to ensure the integrity of your research by providing scientifically sound and practical advice.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Q1: What are the recommended long-term storage conditions for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone?

For long-term stability, it is recommended to store 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q2: Is 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone sensitive to light?

Yes, compounds containing both a pyridine ring and a ketone functional group can be sensitive to UV light. Photoreduction of ketones can occur, and UV irradiation of some pyridyl ketones has been shown to generate persistent free radical intermediates. Therefore, it is crucial to store the compound in an amber vial or a container that blocks light to prevent photodegradation.

Q3: What solvents are suitable for preparing stock solutions of this compound?

Stock solutions should be prepared in high-purity, dry solvents. Common choices include dimethyl sulfoxide (DMSO) and ethanol. Given that some pyridyl ketones can be unstable in liquid systems open to the atmosphere, it is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots under an inert atmosphere at -20°C for short periods.

Q4: Are there any known incompatibilities with this compound?

Yes, due to the presence of the basic pyridine ring, 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is incompatible with strong acids. It should also be kept away from strong oxidizing agents, as the pyridine nitrogen can be oxidized to the corresponding N-oxide, which can be a reaction by-product in some synthetic routes.[1]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the use of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone in research.

Unexpected Experimental Results

Problem: My reaction is yielding unexpected side products or failing to proceed as expected. Could the stability of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone be the issue?

Possible Causes & Solutions:

  • Degradation of the Starting Material: The compound may have degraded due to improper storage or handling. Before use, it is advisable to check the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Presence of Impurities: Impurities from the synthesis of the compound can interfere with your reaction. For instance, residual starting materials or by-products from the synthesis could be present. Purification of the compound by recrystallization or chromatography may be necessary.

  • Reaction with Solvents: Some pyridyl derivatives have been observed to react with certain solvents, such as dichloromethane (DCM), over time.[2] If you are using chlorinated solvents, consider preparing your solutions fresh and minimizing reaction times.

Changes in Physical Appearance

Problem: The solid 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone has changed color (e.g., from white/off-white to yellow or brown).

Possible Causes & Solutions:

  • Oxidation: Exposure to air and/or light can lead to oxidation. The pyridine nitrogen is susceptible to oxidation, forming an N-oxide.[1] This can often result in a color change. If you observe a color change, it is a strong indicator of degradation, and the purity of the compound should be assessed before use.

  • Photodegradation: As mentioned, UV light can induce the formation of radical intermediates and other degradation products, which may be colored. Always store the compound in a light-protected container.

Purity Concerns

Problem: I need to confirm the purity of my 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. What analytical methods are suitable?

Solution:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a reliable way to assess the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility or phosphoric acid) is a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine purity and identify potential volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the compound and identifying major impurities.

Experimental Protocols

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the pyridine ring.
Light Protect from light (use amber vials)Prevents photodegradation.
Container Tightly sealedPrevents moisture absorption and contamination.
Protocol for Preparing a Stock Solution
  • Allow the container of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, flush the vial with an inert gas, seal tightly, and store at -20°C in a light-protected container.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Unexpected Experimental Result check_purity Assess Purity of Starting Material (HPLC, GC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (recrystallization, chromatography) is_pure->purify No check_conditions Review Reaction Conditions (solvent, temperature, atmosphere) is_pure->check_conditions Yes purify->check_purity solvent_issue Potential solvent incompatibility? (e.g., DCM) check_conditions->solvent_issue change_solvent Use a different, inert solvent solvent_issue->change_solvent Yes optimize_reaction Optimize other reaction parameters solvent_issue->optimize_reaction No change_solvent->optimize_reaction end_success Successful Reaction optimize_reaction->end_success end_fail Consult further with technical support optimize_reaction->end_fail

Caption: A workflow for troubleshooting unexpected experimental outcomes.

Potential Degradation Pathways

degradation_pathways main_compound 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone oxidized_product Pyridine N-oxide derivative main_compound->oxidized_product Oxidizing agents / Air photodegradation_products Radical intermediates and other photoproducts main_compound->photodegradation_products UV Light hydrolysis_product Potential (less likely) hydrolysis products main_compound->hydrolysis_product Strong Acid/Base (less common for ketones)

Sources

Optimization

Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Enantiomers

Welcome to the technical support center for the chiral separation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific chiral separation. As the enantiomers of a pharmaceutical intermediate can exhibit different pharmacological and toxicological profiles, achieving a robust and reliable separation is of paramount importance.[1] This document provides a synthesis of established chromatographic principles and field-proven insights to streamline your method development and resolve common experimental hurdles.

Core Concepts in the Chiral Separation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

The structure of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone presents a unique challenge for chiral separation due to the presence of a basic pyridine ring and a ketone functional group. The separation mechanism will rely on the differential interactions of the enantiomers with a chiral stationary phase (CSP). These interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. The basicity of the pyridine nitrogen can lead to strong interactions with the stationary phase, which, if not properly managed, can result in poor peak shape and long retention times. Therefore, the choice of both the CSP and the mobile phase, including any additives, is critical for a successful separation.

Polysaccharide-based CSPs are often the first choice for the chiral separation of a wide range of compounds and are a logical starting point for this analyte.[2][3] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the chiral separation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor Peak Shape (Tailing) - Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica support of the CSP.- Inappropriate mobile phase pH.- Add a basic additive to the mobile phase, such as diethylamine (DEA), triethylamine (TEA), or isopropylamine, typically at a concentration of 0.1-0.5%.[5]- Use a CSP with a robust end-capping to minimize exposed silanols.- For reversed-phase, ensure the mobile phase pH is well above the pKa of the pyridine nitrogen to maintain it in its neutral form.The basic additive competes with the analyte for active sites on the stationary phase, masking the silanol groups and reducing tailing.[6] Maintaining a pH that ensures the analyte is in a single ionic form prevents peak distortion due to multiple retention mechanisms.
No or Poor Resolution - Incorrect choice of chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Suboptimal temperature.- Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[2][7]- Vary the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase.[5][8]- Evaluate different chromatographic modes (Normal Phase, Polar Organic, SFC).- Optimize the column temperature; sometimes lower temperatures can enhance enantioselectivity.[9]Chiral recognition is highly specific to the analyte-CSP pairing.[10] The mobile phase composition influences the interactions between the analyte and the CSP, and temperature affects the thermodynamics of these interactions.
Irreproducible Retention Times - Inadequately equilibrated column.- Changes in mobile phase composition due to evaporation of volatile components.- Fluctuations in column temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.- Keep mobile phase reservoirs tightly sealed.- Use a column oven to maintain a constant temperature.Consistent chromatography requires a stable system. Equilibration ensures the stationary phase is saturated with the mobile phase. Stable mobile phase composition and temperature are crucial for reproducible retention.[11]
Enantiomer Elution Order Reversal - Change in mobile phase composition, especially the type or concentration of the alcohol modifier or additive.[12]- Change in column temperature.- Carefully document all mobile phase components and their concentrations.- Maintain a consistent column temperature.- If purposefully changing conditions, be aware that elution order can switch, and re-verify peak identities.The chiral recognition mechanism can be sensitive to subtle changes in the experimental conditions, leading to a reversal in the elution order of the enantiomers.[12]
High Backpressure - Blockage of the column inlet frit due to particulate matter from the sample or mobile phase.- Precipitation of the sample or buffer components in the mobile phase.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Use a guard column to protect the analytical column.- If a blockage is suspected, try back-flushing the column (check manufacturer's instructions first).[13]Particulate matter can clog the fine pores of the column frit, leading to increased pressure. A guard column acts as a disposable filter to trap these particles before they reach the more expensive analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for the chiral separation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone?

A1: A logical starting point is to screen a set of polysaccharide-based chiral stationary phases (CSPs) under normal phase or SFC conditions.[2][4] Polysaccharide-based CSPs are known for their broad applicability in chiral separations.[3]

Recommended Starting Conditions:

ParameterHPLC (Normal Phase)SFC
Columns Amylose or Cellulose-based CSPs (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)Amylose or Cellulose-based CSPs (e.g., CHIRALPAK® AD-3, CHIRALCEL® OD-3)
Mobile Phase Hexane/Isopropanol (e.g., 80:20 v/v) + 0.1% Diethylamine (DEA)CO₂/Methanol (e.g., 70:30 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)

Q2: Why is a basic additive like diethylamine (DEA) often necessary for the chiral separation of this compound?

A2: The pyridine ring in 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is basic. This basic nitrogen can interact strongly with any residual acidic silanol groups on the surface of the silica-based CSP. These secondary interactions can lead to significant peak tailing and poor chromatographic efficiency. A basic additive like DEA is added to the mobile phase to compete for these active sites, effectively masking them from the analyte and resulting in improved peak shape.[5][14]

Q3: Can I use reversed-phase HPLC for this separation?

A3: While normal phase and SFC are often the preferred modes for chiral separations on polysaccharide-based CSPs, reversed-phase HPLC is also a possibility. However, you will need to carefully control the pH of the mobile phase. To avoid peak tailing due to the basicity of the pyridine, it is generally advisable to work at a pH that is at least 2 units above the pKa of the pyridine nitrogen, keeping it in its neutral, unprotonated form. The use of a buffered mobile phase is highly recommended to ensure a stable pH.

Q4: My resolution is good, but the analysis time is too long. How can I speed it up?

A4: To reduce the analysis time, you can:

  • Increase the flow rate: Be mindful that this will also increase backpressure.

  • Increase the strength of the mobile phase: In normal phase, this means increasing the percentage of the alcohol modifier. In SFC, increasing the percentage of the co-solvent will decrease retention.

  • Use a shorter column or a column with smaller particles: This will require an HPLC or UHPLC system capable of handling the higher backpressures.

  • Increase the column temperature: This will generally decrease retention times, but be aware that it can also affect enantioselectivity, sometimes for the better, sometimes for the worse.

Q5: What should I do if I observe peak splitting?

A5: Peak splitting can be caused by several factors:

  • Column void: A void at the head of the column can cause the sample band to be disturbed as it enters the stationary phase. This often requires column replacement.[15]

  • Partially blocked inlet frit: This can also distort the sample band. Try back-flushing the column.[13]

  • Sample solvent incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent.[15]

Experimental Workflow and Data Presentation

Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving a robust chiral separation. The following diagram illustrates a recommended workflow.

MethodDevelopmentWorkflow Screen_CSPs Screen multiple CSPs (e.g., Amylose & Cellulose derivatives) Screen_Modes Evaluate different modes (NP, PO, SFC) Screen_CSPs->Screen_Modes Initial_Conditions Use generic starting conditions (e.g., Hex/IPA + 0.1% DEA or CO2/MeOH + 0.1% DEA) Screen_Modes->Initial_Conditions Optimize_MP Optimize Mobile Phase - Vary alcohol type (EtOH, IPA) - Adjust modifier % Initial_Conditions->Optimize_MP Partial or no separation observed Optimize_Additives Optimize Additive - Type (DEA, TEA) - Concentration (0.05% - 0.5%) Optimize_MP->Optimize_Additives Optimize_Temp Optimize Temperature (e.g., 15°C to 40°C) Optimize_Additives->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Robustness Robustness Testing (small variations in conditions) Optimize_Flow->Robustness System_Suitability Define System Suitability (Resolution, Tailing Factor, etc.) Robustness->System_Suitability

Caption: A logical workflow for the development of a chiral separation method.

Data Presentation: Example Screening Results

When screening different CSPs and mobile phases, it is helpful to organize your results in a clear and concise table.

CSP Mobile Phase Resolution (Rs) Tailing Factor (Tf) Analysis Time (min)
Cellulose-AHexane/IPA (80:20) + 0.1% DEA1.21.815.2
Amylose-B Hexane/IPA (80:20) + 0.1% DEA 1.8 1.3 12.5
Amylose-BHexane/EtOH (80:20) + 0.1% DEA1.51.414.8
Amylose-BCO₂/MeOH (70:30) + 0.1% DEA2.11.26.3

In this example, Amylose-B under SFC conditions shows the most promising initial results with the best resolution and shortest analysis time. This would be the logical starting point for further optimization.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. (2025). Chirality.
  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). European Journal of Medicinal Chemistry.
  • Preparative SFC Method Development. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]

  • The effect of high concentration additive on chiral separations in supercritical fluid chromatography. (n.d.).
  • Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. (2019). Agilent. Retrieved January 27, 2026, from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved January 27, 2026, from [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). Journal of the American Chemical Society.
  • Enantiomeric separation and simulation study of eight anticholinergic drugs on an immobilized polysaccharide-based chiral stationary phase by HPLC. (n.d.). New Journal of Chemistry.
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (n.d.).
  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15(12), 395-406.
  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (2021). CrystEngComm, 23(30), 5241-5249.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe, 35(3), 98-107.
  • Separating mirrored molecules. (2022). Chiralpedia. Retrieved January 27, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 215.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 27, 2026, from [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. Retrieved January 27, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Drug Delivery and Therapeutics, 14(6), 235-243.
  • Okamoto, Y., & Ikai, T. (2008). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of pyridyl ketone synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and present validated protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of pyridine with 4-methylphenylacetyl chloride not a viable synthetic route?

A1: This is a foundational question that highlights the unique chemistry of pyridine. A standard Friedel-Crafts acylation, which works well for many aromatic compounds, fails for pyridine for two primary reasons:

  • Catalyst Deactivation: The pyridine nitrogen is a Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This acid-base reaction forms a stable complex, effectively sequestering the catalyst and preventing it from activating the acylating agent.[1]

  • Ring Deactivation: The initial interaction occurs at the nitrogen atom, forming a pyridinium salt.[1][2] This salt is highly electron-deficient, which deactivates the pyridine ring towards electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.[1][3]

Instead of the desired C-acylation, you will primarily observe N-acylation, which halts the reaction.[1][2]

G cluster_0 Standard Friedel-Crafts on Benzene (Successful) cluster_1 Friedel-Crafts on Pyridine (Fails) Benzene Benzene Acylium Acylium Ion (R-C=O+) Benzene->Acylium Electrophilic Attack Product Aryl Ketone Acylium->Product LewisAcid AlCl₃ (Catalyst) LewisAcid->Acylium AcylChloride Acyl Chloride AcylChloride->LewisAcid Activation Pyridine Pyridine (Lewis Base) LewisAcid2 AlCl₃ (Lewis Acid) Pyridine->LewisAcid2 Forms Complex DeactivatedComplex Deactivated Pyridinium-AlCl₃ Complex LewisAcid2->DeactivatedComplex NoReaction No C-Acylation DeactivatedComplex->NoReaction Prevents Reaction

Caption: Failure of Friedel-Crafts acylation on pyridine.

Q2: What are the principal successful strategies for synthesizing 3-pyridyl ketones?

A2: Given the limitations of direct acylation, several alternative strategies have been developed. The most common and effective approaches include:

  • Acylation of Organometallic Pyridine Derivatives: This involves pre-metalating the pyridine ring to make it nucleophilic, followed by reaction with an acylating agent. This reverses the polarity of the reaction.[1]

  • Cross-Coupling Reactions: Modern catalytic methods can be employed to couple a pyridine-containing molecule with a suitable partner.

  • Condensation Reactions: Building the ketone functionality through the condensation of precursors, such as reacting a pyridine derivative with an ester in the presence of a strong base.[4]

  • Rearrangement and Ring-Synthesis Strategies: Constructing the substituted pyridine ring from acyclic precursors already containing the desired acyl group.[5][6]

For the specific synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, approaches based on condensation or organometallic chemistry are particularly relevant, as demonstrated in patented syntheses of structurally similar pharmaceutical intermediates like Etoricoxib.[7][8][9]

Troubleshooting Guide: Common Synthetic Pathways

This section addresses specific issues you may encounter during your experiments, categorized by the synthetic strategy.

Strategy 1: Claisen-type Condensation using a Pyridine Ester and a Phenylacetate

This is a robust method involving the reaction of a nicotinate ester (e.g., methyl 6-methylnicotinate) with a derivative of 4-methylphenylacetic acid in the presence of a strong base or organometallic reagent.

Issue 1: Low or No Conversion to the Desired Ketone

  • Symptom: Starting materials (pyridine ester and phenylacetic acid derivative) are largely unreacted after the recommended reaction time.

  • Probable Cause & Solution:

    • Insufficiently Strong Base: The deprotonation of the α-carbon of the 4-methylphenylacetic acid derivative is a critical step. If using a standard base like sodium ethoxide, it may not be strong enough to drive the equilibrium towards the enolate.

      • Solution: Switch to a more powerful base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices for generating the necessary nucleophile.

    • Inadequate Activation of the Phenylacetic Acid: In many patented procedures, the phenylacetic acid is first converted to a magnesium dianion using multiple equivalents of a Grignard reagent like tert-butylmagnesium chloride (t-BuMgCl).[9] This creates a highly reactive nucleophile.

      • Solution: Ensure you are using at least two, and sometimes up to three, equivalents of the Grignard reagent. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon.[9] The reaction often requires elevated temperatures (e.g., 65-70°C in THF) to proceed efficiently.[8]

    • Moisture in the Reaction: Grignard reagents and other strong bases are extremely sensitive to moisture. Trace amounts of water will quench the reagents and halt the reaction.

      • Solution: Rigorously dry all glassware, solvents (e.g., THF, diethyl ether), and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Issue 2: Formation of Self-Condensation Byproducts

  • Symptom: You observe significant formation of a symmetrical ketone derived from the 4-methylphenylacetic acid derivative and/or polymeric materials.

  • Probable Cause & Solution:

    • Incorrect Order of Addition: Adding the base or Grignard reagent to a concentrated solution of the phenylacetic acid derivative can favor self-condensation before the pyridine ester is introduced.

      • Solution: The preferred method is often to slowly add the phenylacetic acid derivative to a solution of the Grignard reagent, allowing the dianion to form cleanly. Subsequently, add the pyridine ester to this solution.[8] This maintains a low concentration of the reactive enolate at any given time.

    • Reaction Temperature Too High: While elevated temperatures can be necessary, excessive heat can accelerate side reactions.

      • Solution: Optimize the temperature. If self-condensation is an issue, try running the reaction at a slightly lower temperature for a longer duration. Monitor progress by TLC or LC-MS to find the optimal balance.

G Start Low Yield of Ketone Product CheckBase Is the base strong enough? (e.g., NaH, LDA, Grignard) Start->CheckBase CheckStoich Is Grignard stoichiometry correct? (≥ 2 equivalents) CheckBase->CheckStoich Yes FixBase Action: Use stronger base (e.g., t-BuMgCl) CheckBase->FixBase No CheckMoisture Are conditions rigorously anhydrous? CheckStoich->CheckMoisture Yes FixStoich Action: Increase Grignard equivalents (2-3 eq.) CheckStoich->FixStoich No CheckTemp Is temperature optimal? CheckMoisture->CheckTemp Yes FixMoisture Action: Dry all solvents/glassware; Use inert atmosphere CheckMoisture->FixMoisture No FixTemp Action: Optimize temperature; Monitor via TLC/LC-MS CheckTemp->FixTemp

Caption: Troubleshooting workflow for low reaction yield.

Catalyst & Reagent Selection Summary

The choice of reagents is critical for this synthesis. Below is a comparison of common systems used for the condensation pathway.

Reagent SystemRoleKey AdvantagesCommon Issues & Mitigations
t-BuMgCl / THF Activates phenylacetic acidHigh efficiency, well-documented in patents.[8][9]Highly sensitive to moisture. Mitigation: Use anhydrous solvents and inert atmosphere.
Sodium Hydride (NaH) Strong BaseLess sterically hindered than LDA, cost-effective.Can be heterogeneous, leading to inconsistent reaction rates. Mitigation: Use a high-surface-area dispersion and ensure vigorous stirring.
LDA / THF Strong, Non-nucleophilic BaseSoluble and fast-acting.Requires low temperatures (-78°C) for formation and can be thermally unstable. Mitigation: Prepare fresh and use immediately.
Sodium Ethoxide (NaOEt) Weaker BaseEasier to handle than NaH or Grignards.Often insufficient for complete deprotonation, leading to low yields. Mitigation: Generally not recommended unless the α-proton is exceptionally acidic.

Experimental Protocol: Grignard-Mediated Synthesis

This protocol is adapted from established methods for preparing analogous pyridyl ketones.[8][9]

Objective: To synthesize 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Materials:

  • 4-Methylphenylacetic acid

  • tert-Butylmagnesium chloride (t-BuMgCl), 1.0 M solution in THF

  • Methyl nicotinate (or other 3-pyridinecarboxylic acid ester)

  • Anhydrous Tetrahydrofuran (THF)

  • 32% Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, all under a positive pressure of nitrogen.

  • Initial Charge: Charge the flask with 4-methylphenylacetic acid (1.0 equivalent).

  • Grignard Addition (Dianion Formation):

    • Add anhydrous THF to the flask.

    • Begin dropwise addition of t-BuMgCl solution (2.5-3.0 equivalents) while maintaining the internal temperature below 30°C. Vigorous gas evolution (butane) will be observed.

    • After the addition is complete, heat the reaction mixture to 65-70°C and stir for 1 hour to ensure complete formation of the magnesium dianion.

  • Pyridine Ester Addition:

    • In the dropping funnel, prepare a solution of methyl nicotinate (0.75-0.9 equivalents) in anhydrous THF.

    • Slowly add the methyl nicotinate solution to the reaction mixture while maintaining the temperature at 65-70°C.

    • After the addition, continue stirring at this temperature for at least 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Cool the reaction mixture to 20-25°C.

    • Carefully and slowly quench the reaction by adding water, ensuring the temperature does not exceed 30°C.

    • Adjust the pH of the aqueous layer to ~1.0 by adding 32% HCl.

    • Stir the biphasic mixture for 30 minutes.

  • Extraction and Isolation:

    • Separate the organic and aqueous layers.

    • Wash the aqueous layer with MTBE to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to 7-8 with a suitable base (e.g., NaOH solution).

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone by column chromatography or recrystallization as needed.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • Process and catalyst for the preparation of acetylpyridines.Google Patents.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.Google Patents.
  • Pyridines – synthesis, reactions and applications. YouTube. Available at: [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. ResearchGate. Available at: [Link]

  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society. Available at: [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. Available at: [Link]

  • New method for preparing 3-pyridine acetic hydrochloride.Google Patents.
  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Available at: [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. National Institutes of Health. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.Google Patents.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Regensburg. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and regulatory compliance. The precise arrangement of atoms in an active pharmaceutical ingredient (API) dictates its interaction with biological targets, its metabolic fate, and its overall therapeutic effect. This guide provides an in-depth technical comparison of principal analytical methodologies for the structural validation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a heterocyclic ketone with potential applications in medicinal chemistry.

This document moves beyond a simple listing of procedures to explain the underlying principles and rationale for experimental choices. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

The Imperative of Structural Integrity in Drug Discovery

The journey from a promising lead compound to a marketed drug is paved with rigorous analytical checkpoints.[1][2] Structural validation is not a singular event but a continuous process that ensures the identity and purity of a compound throughout its development lifecycle. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, adverse patient outcomes. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

The validation of analytical procedures themselves is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize the importance of demonstrating that a method is suitable for its intended purpose.[3][4]

Primary Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) forms the gold standard for the structural elucidation of small organic molecules like 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[2][5] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, proximity, and coupling of atoms. For 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

  • Causality Behind the Experiment: ¹H NMR identifies the number and types of hydrogen atoms (protons) in a molecule. Chemical shifts indicate the electronic environment of each proton, integration reveals the relative number of protons, and splitting patterns (multiplicity) delineate the connectivity to neighboring protons.

  • Expected ¹H NMR Data (Predicted):

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 9.2Singlet1HPyridine C2-H
~ 8.8Doublet1HPyridine C6-H
~ 8.3Doublet of Triplets1HPyridine C4-H
~ 7.5Doublet of Doublets1HPyridine C5-H
~ 7.2Doublet2HPhenyl C2'-H, C6'-H
~ 7.1Doublet2HPhenyl C3'-H, C5'-H
~ 4.3Singlet2HMethylene (-CH₂-)
~ 2.3Singlet3HMethyl (-CH₃)

¹³C NMR Spectroscopy

  • Causality Behind the Experiment: ¹³C NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

  • Expected ¹³C NMR Data (Predicted):

Predicted Chemical Shift (ppm) Assignment
~ 198Carbonyl (C=O)
~ 154Pyridine C6
~ 150Pyridine C2
~ 138Phenyl C4'
~ 136Pyridine C4
~ 132Phenyl C1'
~ 130Pyridine C3
~ 129.5Phenyl C3', C5'
~ 129Phenyl C2', C6'
~ 124Pyridine C5
~ 45Methylene (-CH₂-)
~ 21Methyl (-CH₃)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring sample peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of the molecule.

Workflow for NMR-Based Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Acquire_1H Acquire ¹H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_FID Fourier Transform & Phase Correction Acquire_13C->Process_FID Assign_Spectra Assign Signals Process_FID->Assign_Spectra Structure_Confirm Confirm Structure Assign_Spectra->Structure_Confirm FTIR_Workflow Start Place Sample on ATR Crystal Background Acquire Background Spectrum Start->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Analysis Identify Functional Group Peaks Sample_Scan->Analysis Validation Validate Structure Analysis->Validation

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further clues about its structure. [6]

  • Causality Behind the Experiment: In the mass spectrometer, molecules are ionized and converted into gas-phase ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The instrument can also induce fragmentation of the molecular ion, and the resulting fragment ions provide information about the molecule's substructures.

  • Expected Mass Spectrometry Data:

    • Molecular Ion (M⁺): m/z = 211.26

    • Key Fragments:

      • m/z = 105: Loss of the p-methylbenzyl radical, leaving the 3-pyridinylcarbonyl cation.

      • m/z = 91: Formation of the tropylium ion from the p-methylbenzyl fragment.

      • m/z = 78: Pyridinyl cation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules.

  • Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): If further structural information is needed, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Interpretation: Analyze the m/z values of the molecular ion and the major fragment ions to confirm the molecular weight and support the proposed structure.

Comparative Analysis of Alternative Validation Techniques

While the triad of NMR, FTIR, and MS provides a robust validation, other techniques can offer definitive or complementary information.

Technique Information Provided Advantages Limitations When to Use
X-Ray Crystallography Unambiguous 3D molecular structure and stereochemistry.Provides the absolute structure. [6][7][8]Requires a suitable single crystal, which can be difficult to grow.When the absolute stereochemistry needs to be determined or when other methods are inconclusive.
Elemental Analysis (CHNS) Percentage composition of C, H, N, and S.Confirms the empirical formula. [3][9]Does not provide information on connectivity or isomerism. Requires high sample purity.As a final confirmation of the molecular formula and purity.

Workflow for Comprehensive Structural Validation

Comprehensive_Validation cluster_primary Primary Validation cluster_secondary Confirmatory/Alternative Methods NMR NMR (¹H, ¹³C) Proposed_Structure Proposed Structure NMR->Proposed_Structure FTIR FTIR FTIR->Proposed_Structure MS Mass Spec MS->Proposed_Structure XRay X-Ray Crystallography Final_Validation Final Validated Structure XRay->Final_Validation EA Elemental Analysis EA->Final_Validation Synthesized_Compound Synthesized Compound Synthesized_Compound->NMR Synthesized_Compound->FTIR Synthesized_Compound->MS Proposed_Structure->XRay Optional/Confirmatory Proposed_Structure->EA Optional/Confirmatory Proposed_Structure->Final_Validation

Caption: A comprehensive workflow for structural validation.

Conclusion

The structural validation of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a critical step in its potential development as a pharmaceutical agent. A synergistic approach utilizing ¹H and ¹³C NMR, FTIR, and Mass Spectrometry provides a detailed and reliable picture of the molecule's identity. While predicted data serves as a strong guideline, comparison with experimentally obtained data is paramount. For absolute certainty, especially in later stages of drug development, techniques like X-ray crystallography and elemental analysis provide an indispensable level of confirmation. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy that ensures the scientific integrity of their work and the safety of potential therapeutics.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
  • Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved January 26, 2026, from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Proteopedia. Retrieved January 26, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • FTIR Spectroscopy - Guide to Improving Chemical Processes. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved January 26, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved January 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018). International Union of Crystallography. Retrieved January 26, 2026, from [Link]

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Comparative

A Comparative Analysis of the Reactivity of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

A Guide for Synthetic and Medicinal Chemists Introduction In the landscape of pharmaceutical synthesis, ketones serve as pivotal intermediates, and their reactivity dictates the efficiency and viability of synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic and Medicinal Chemists

Introduction

In the landscape of pharmaceutical synthesis, ketones serve as pivotal intermediates, and their reactivity dictates the efficiency and viability of synthetic routes. 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a notable ketone, recognized for its role as a key building block in the synthesis of COX-2 inhibitors like Etoricoxib[1][2][3]. Understanding its chemical behavior in comparison to other structurally related ketones is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

This guide provides an in-depth analysis of the reactivity of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. We will dissect its structural features—the electron-withdrawing pyridinyl moiety and the sterically significant tolyl group—and compare its reactivity in fundamental ketone reactions against benchmark molecules such as Acetophenone, 3-Acetylpyridine, and Benzophenone. The discussion is grounded in the core principles of electronic and steric effects, supported by mechanistic insights and detailed experimental protocols.

Theoretical Framework: Factors Governing Ketone Reactivity

The reactivity of the carbonyl group in ketones is primarily governed by two competing factors:

  • Electronic Effects : The electrophilicity of the carbonyl carbon is the dominant factor in nucleophilic addition reactions. Electron-withdrawing groups (EWGs) attached to the carbonyl group enhance its partial positive charge, making it a more attractive target for nucleophiles and thus increasing reactivity. Conversely, electron-donating groups (EDGs) diminish the carbonyl carbon's electrophilicity, reducing reactivity[4][5]. Alkyl groups are weak EDGs, while aryl groups can donate or withdraw electron density via resonance and inductive effects.

  • Steric Hindrance : The size of the substituent groups flanking the carbonyl carbon can impede the approach of a nucleophile.[6][7] Larger, bulkier groups create more significant steric hindrance, which slows down the rate of reaction by raising the energy of the transition state leading to the tetrahedral intermediate[4][8].

These two factors are often in opposition, and the overall reactivity of a ketone is a delicate balance between them.

G cluster_factors Governing Factors Ketone Ketone Structure Electronic Electronic Effects (Electrophilicity of C=O) Ketone->Electronic Substituent Inductive/Resonance Steric Steric Effects (Hindrance at C=O) Ketone->Steric Substituent Size/Bulk Reactivity Overall Reactivity Electronic->Reactivity Increases with EWGs Decreases with EDGs Steric->Reactivity Decreases with larger groups

Caption: Logical relationship between ketone structure and its chemical reactivity.

Structural Analysis of Target and Reference Ketones

To establish a meaningful comparison, we have selected three reference ketones that systematically isolate the structural features of our target molecule, 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Compound NameStructureKey Features
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Target: Electron-withdrawing 3-pyridinyl group on carbonyl. Bulky, weakly electron-donating 4-methylphenyl (tolyl) group on the α-carbon.
Acetophenone Baseline: Phenyl group (resonance effects) and a small methyl group.
3-Acetylpyridine Electronic Isostere: Isolates the strong electron-withdrawing effect of the 3-pyridinyl ring.
Benzophenone Steric Benchmark: Two bulky phenyl groups directly on the carbonyl, maximizing steric hindrance and resonance stabilization.

Comparative Reactivity Analysis

We will evaluate reactivity across two fundamental reaction classes: nucleophilic addition at the carbonyl carbon and enolate-mediated reactions at the α-carbon.

Nucleophilic Addition Reactions

This is the quintessential reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon[6][9][10]. A common example is the reduction by sodium borohydride (NaBH₄), where a hydride ion (H⁻) acts as the nucleophile. The rate of this reaction is an excellent proxy for the intrinsic electrophilicity and steric accessibility of the carbonyl group.

G start Ketone (sp²) ts Transition State start->ts Nucleophile Attack (Rate-Determining Step) intermediate Tetrahedral Alkoxide Intermediate (sp³) ts->intermediate product Alcohol Product intermediate->product Protonation

Caption: General mechanism of nucleophilic addition to a ketone.

Predicted Order of Reactivity (Fastest to Slowest):

3-Acetylpyridine > 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone > Acetophenone > Benzophenone

Justification:

  • Benzophenone is unequivocally the least reactive. The two bulky phenyl groups create severe steric hindrance, and the carbonyl carbon's electrophilicity is significantly diminished by resonance stabilization across both aromatic rings[11][12].

  • Acetophenone serves as our baseline. It has one phenyl group providing some steric bulk and resonance stabilization, making it less reactive than aliphatic ketones like acetone[11].

  • 3-Acetylpyridine is predicted to be more reactive than acetophenone. The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it a much better electrophile.

  • 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone presents a nuanced case. Like 3-acetylpyridine, it benefits from the powerful electron-withdrawing effect of the 3-pyridinyl ring, which strongly activates the carbonyl for nucleophilic attack. The bulky 4-methylphenyl group is on the α-carbon, not directly attached to the carbonyl. Therefore, its steric effect on the initial approach of the nucleophile is less pronounced than that of the second phenyl group in benzophenone. We predict its reactivity will be high, likely just slightly lower than 3-acetylpyridine due to the modest bulk of the adjacent methylene-tolyl group compared to the methyl group in 3-acetylpyridine.

Enolate Formation and α-Substitution

The acidity of the α-protons is another critical aspect of ketone reactivity, enabling reactions like halogenation, alkylation, and aldol condensations[13]. The stability of the resulting enolate conjugate base determines the acidity of the α-proton.

The rate-determining step in acid-catalyzed α-halogenation is the formation of the enol tautomer[14][15]. The stability of this intermediate dictates the reaction rate.

G ketone Ketone protonation Protonated Ketone ketone->protonation + H⁺ (fast) enol Enol Intermediate (Nucleophilic C=C) protonation->enol - H⁺ (slow, rate-determining) intermediate Halogenated Intermediate enol->intermediate + X₂ (fast) halogen Halogen (X₂) product α-Halo Ketone intermediate->product - H⁺ (fast)

Caption: Mechanism for acid-catalyzed α-halogenation of a ketone.

Predicted Order of α-Proton Acidity (Most to Least Acidic):

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone > Acetophenone > Benzophenone

(Note: 3-Acetylpyridine is also included for context, having similar α-proton acidity to Acetophenone).

Justification:

  • Benzophenone has no α-protons and thus cannot form an enolate in this manner.

  • Acetophenone and 3-Acetylpyridine have methyl α-protons. The acidity is primarily influenced by the adjacent carbonyl group. The pKa of the α-protons in acetophenone is approximately 19-20.

  • 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is predicted to have the most acidic α-protons. The resulting enolate is exceptionally stabilized by several factors:

    • Resonance with the Carbonyl: The primary stabilizing effect.

    • Resonance with the Phenyl Ring: The negative charge can be delocalized into the adjacent 4-methylphenyl ring.

    • Inductive Effect of the Pyridinyl Ring: The electron-withdrawing nature of the pyridinyl group further stabilizes the negative charge on the enolate.

This enhanced acidity means that 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone will readily form an enolate and undergo α-substitution reactions, likely faster than acetophenone under comparable conditions.

Data Summary: Predicted Reactivity Rankings

The following table summarizes the predicted relative reactivities based on the structural and electronic principles discussed.

CompoundRelative Reactivity in Nucleophilic Addition (e.g., Reduction)RationaleRelative α-Proton AcidityRationale
3-Acetylpyridine 1 (Highest)Strongest C=O activation via pyridinyl EWG; minimal steric hindrance.3Standard ketone acidity.
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone 2Strong C=O activation; moderate steric hindrance from α-substituent.1 (Highest)Enolate stabilized by C=O, phenyl ring, and pyridinyl EWG.
Acetophenone 3Baseline aromatic ketone reactivity.3Standard ketone acidity.
Benzophenone 4 (Lowest)Severe steric hindrance; significant resonance stabilization of C=O.N/ANo α-protons.

Experimental Protocol: Competitive Reduction Study via GC-MS

To empirically validate the predicted reactivity in nucleophilic addition, a competitive reduction experiment can be performed. This protocol is designed to be self-validating by directly comparing the consumption of two ketones from the same reaction mixture.

Objective: To determine the relative reduction rates of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone and Acetophenone.

Materials:

  • 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone (Substrate 1)

  • Acetophenone (Substrate 2)

  • Dodecane (Internal Standard)

  • Sodium borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve equimolar amounts (e.g., 1.0 mmol each) of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone and Acetophenone in 20 mL of methanol. Add a known amount (e.g., 0.5 mmol) of dodecane as an internal standard.

  • Initial Sample (t=0): Withdraw a 0.1 mL aliquot of the stock solution, dilute it with 1.0 mL of DCM, and analyze by GC-MS to establish the initial ratio of substrates to the internal standard.

  • Reaction Initiation: Cool the remaining stock solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of NaBH₄ (e.g., 0.25 mmol, 0.125 equivalents relative to total ketones) to ensure the reaction does not go to completion and allows for kinetic monitoring. Start a timer immediately.

  • Reaction Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, and 30 minutes), withdraw 0.1 mL aliquots from the reaction mixture. Immediately quench each aliquot in a vial containing 0.5 mL of saturated aqueous NH₄Cl to destroy any unreacted NaBH₄.

  • Workup of Aliquots: To each quenched aliquot, add 1.0 mL of DCM. Vortex thoroughly and allow the layers to separate. Collect the organic (DCM) layer and dry it over a small amount of anhydrous MgSO₄.

  • Analysis: Analyze each of the dried organic samples by GC-MS.

  • Data Interpretation: For each time point, calculate the peak area of each ketone relative to the internal standard. The ketone that is consumed more rapidly is the more reactive species. Plot the concentration of each ketone versus time to visualize the difference in reaction rates. The higher reactivity of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone will be confirmed if its concentration decreases significantly faster than that of acetophenone.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare equimolar ketone solution with internal standard prep2 Take t=0 sample prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add sub-stoichiometric NaBH₄ react1->react2 react3 Withdraw aliquots at timed intervals react2->react3 react4 Quench each aliquot in NH₄Cl react3->react4 analysis1 Extract with DCM react4->analysis1 analysis2 Analyze by GC-MS analysis1->analysis2 analysis3 Calculate substrate ratio vs. internal standard analysis2->analysis3 analysis4 Plot concentration vs. time analysis3->analysis4

Caption: Experimental workflow for the competitive reduction study.

Conclusion

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone possesses a dualistic reactivity profile that makes it a versatile synthetic intermediate.

  • At the Carbonyl Carbon : It is highly susceptible to nucleophilic addition , with reactivity surpassing that of standard aromatic ketones like acetophenone. This is driven by the potent electron-withdrawing nature of the 3-pyridinyl ring, which enhances the carbonyl's electrophilicity.

  • At the α-Carbon : It exhibits high α-proton acidity , facilitating rapid enolate formation. This is due to the combined stabilizing influence of the carbonyl, the adjacent phenyl ring, and the pyridinyl ring on the enolate intermediate.

This heightened reactivity in two distinct modes allows for a broad range of chemical transformations. However, it also necessitates careful control of reaction conditions to achieve selectivity. For researchers and drug development professionals, this understanding is key to harnessing the full synthetic potential of this important building block.

References

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (2012).US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Khan Academy. Reactivity of aldehydes and ketones. Retrieved from [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Retrieved from [Link]

  • Quora. Which is more reactive, acetophenone or benzophenone?. Retrieved from [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-pyridinyl)- (CAS 350-03-8). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Sawada, H., et al. (1981). Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. PubMed. Retrieved from [Link]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Retrieved from [Link]

  • Wigfield, D. C. (1979). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride.... The Journal of Organic Chemistry. Retrieved from [Link]

  • Vedantu. The most reactive of the following is.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Polo, A., et al. (2007). Titanocene-based acetophenone enolates: synthesis and structural characterization.... Organometallics. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • LibreTexts. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Retrieved from [Link]

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones. Retrieved from [Link]

  • Khan Academy India. (2023). Mechanism of nucleophilic addition reactions. YouTube. Retrieved from [Link]

  • Study.com. Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]

  • Szymańska, K., et al. (2019). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. Retrieved from [Link]

  • Google Patents.A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • University of Calgary. Chapter 18: Enols and Enolates, Ch 18 contents. Retrieved from [Link]

  • Wikipedia. 2-Acetylpyridine. Retrieved from [Link]

  • Neuman, R. C. Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Wikipedia. Steric effects. Retrieved from [Link]

  • Pharmaguideline. Nucleophilic Addition, Electromeric Effect.... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]

  • McMurry, J. Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. Retrieved from [Link]

  • Google Patents.EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone....
  • The Journal of Biochemistry. Kinetic Mechanisms in the Reduction of Aldehydes and Ketones.... Oxford Academic. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9). Retrieved from [Link]

  • Google Patents.Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone....
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  • CAS Common Chemistry. 1-(2-Methyl-4-pyridinyl)ethanone. Retrieved from [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Introduction In the landscape of pharmaceutical development and quality control, the analytical methods employed to quantify active pharmaceutical ingredients (APIs) and their intermediates are the bedrock of product saf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the analytical methods employed to quantify active pharmaceutical ingredients (APIs) and their intermediates are the bedrock of product safety and efficacy. The compound 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, a ketone featuring both a pyridine and a substituted phenyl ring, serves as a critical intermediate in various synthetic pathways. Its accurate quantification is paramount to ensure reaction yield, purity, and the overall quality of the final API.

This guide provides an in-depth comparison and cross-validation of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. However, when multiple analytical methods are used across different laboratories or during different stages of development, a simple validation of each is insufficient. Cross-validation is the critical process of demonstrating that two or more distinct, validated analytical procedures can be used for the same purpose, yielding comparable and reliable results[3].

This document is structured to provide not just the protocols, but the underlying scientific rationale for experimental choices, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][4]. We will first detail the individual validation of each method and then describe the process of cross-validation to establish their interchangeability.

Overview of Primary Analytical Techniques

The molecular structure of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone dictates the most suitable analytical approaches. Its key features are:

  • Aromatic Rings (Pyridine and Phenyl): These act as strong chromophores, making the molecule highly suitable for HPLC with UV detection.

  • Ketone Functional Group: This polar group influences solubility and chromatographic behavior.

  • Sufficient Volatility and Thermal Stability: The compound's molecular weight and structure suggest it can be volatilized without degradation, making it a candidate for Gas Chromatography.

Based on these characteristics, HPLC-UV and GC-FID are selected as the primary orthogonal methods for quantification. HPLC-UV offers excellent specificity and precision for non-volatile impurities, while GC-FID provides high efficiency and a different separation mechanism, which is ideal for confirming purity and detecting volatile impurities.

Comprehensive Method Validation Protocol (Per ICH Q2(R2))

Before any cross-validation can be performed, each analytical method must be rigorously validated to demonstrate its suitability for the intended purpose[5][6]. The validation process ensures the method is reliable, reproducible, and accurate for the analysis of the target compound.

Caption: General workflow for analytical method validation as per ICH guidelines.

High-Performance Liquid Chromatography (HPLC-UV) Method

Causality: A reversed-phase HPLC method is chosen due to the moderate polarity of the analyte. The C18 stationary phase provides excellent hydrophobic interaction with the phenyl and methylphenyl groups, while a buffered mobile phase ensures consistent ionization state of the basic pyridine nitrogen, leading to sharp, symmetrical peaks. UV detection is selected for its sensitivity to the aromatic chromophores.

Detailed Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water diluent.

    • Prepare working standards for linearity, accuracy, and precision by diluting the stock solution to the required concentrations.

    • For samples, accurately weigh and dissolve the material in the diluent to achieve a target concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC-FID) Method

Causality: GC is a suitable orthogonal technique. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds primarily based on boiling point and subtle polarity differences. Flame Ionization Detection (FID) is used as it is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, which is ideal for quantification.

Detailed Experimental Protocol:

  • Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection: 1 µL, split ratio 50:1.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Methylene Chloride.

    • Prepare working standards and samples by diluting the stock solution as needed to fall within the linear range of the method.

The Cross-Validation Study: Bridging the Methods

Cross-validation is performed to demonstrate that two validated analytical procedures produce equivalent results when analyzing the same set of samples[3][7]. This is crucial when data from different methods may be compared or combined in a regulatory submission[7].

CrossValidationLogic sample_prep Prepare Homogeneous Sample Batch (n≥6) (e.g., API at 100% and with impurities) method_A Analyze via Validated Method A (HPLC-UV) sample_prep->method_A method_B Analyze via Validated Method B (GC-FID) sample_prep->method_B results_A Results Set A method_A->results_A results_B Results Set B method_B->results_B comparison Statistical Comparison (e.g., t-test, F-test, % Difference) results_A->comparison results_B->comparison conclusion Conclusion on Method Equivalence comparison->conclusion

Caption: Logical workflow for a cross-validation study between two analytical methods.

Detailed Cross-Validation Protocol:

  • Sample Selection: Prepare a minimum of six independent samples of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. These should include samples at the target concentration (e.g., 100% of nominal) and, if available, samples spiked with known impurities or degradation products to challenge the specificity of both methods.

  • Analysis: Each of the six samples is analyzed in triplicate using both the validated HPLC-UV method and the validated GC-FID method.

  • Data Evaluation: The mean result for each sample from both methods is calculated.

  • Statistical Comparison: The results from the two methods are compared. A common approach is to calculate the percentage difference between the means for each sample. Additionally, statistical tests such as a Student's t-test (to compare means) and an F-test (to compare variances) can be applied to the datasets.

  • Acceptance Criteria: The methods are considered equivalent if the percentage difference for each sample is within a pre-defined limit (e.g., ≤ 2.0%) and/or the statistical tests show no significant difference between the two methods at a 95% confidence level.

Comparative Data and Analysis

The following tables present hypothetical but realistic data from the validation and cross-validation studies.

Table 1: Summary of Validation Parameters for HPLC-UV Method

Parameter Acceptance Criteria Result Pass/Fail
Specificity No interference at analyte Rt No co-eluting peaks observed from placebo or known impurities. Pass
Linearity (R²) R² ≥ 0.999 0.9998 Pass
Range 80-120% of nominal 0.4 - 0.6 mg/mL Pass
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2% Pass
Precision (RSD%)
- Repeatability RSD ≤ 2.0% 0.45% Pass
- Intermediate RSD ≤ 2.0% 0.82% Pass
LOQ S/N ≥ 10 0.05 µg/mL Pass

| Robustness | Results meet criteria | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temp (±2°C). | Pass |

Table 2: Summary of Validation Parameters for GC-FID Method

Parameter Acceptance Criteria Result Pass/Fail
Specificity No interference at analyte Rt No co-eluting peaks observed from solvent or known impurities. Pass
Linearity (R²) R² ≥ 0.999 0.9995 Pass
Range 80-120% of nominal 0.4 - 0.6 mg/mL Pass
Accuracy (% Recovery) 98.0% - 102.0% 98.9% - 101.5% Pass
Precision (RSD%)
- Repeatability RSD ≤ 2.0% 0.61% Pass
- Intermediate RSD ≤ 2.0% 1.10% Pass
LOQ S/N ≥ 10 0.1 µg/mL Pass

| Robustness | Results meet criteria | Unaffected by minor changes in oven ramp rate (±1°C/min) and carrier flow (±0.1 mL/min). | Pass |

Table 3: Cross-Validation Comparative Results

Sample ID HPLC-UV Assay (%) GC-FID Assay (%) % Difference
Batch A-01 99.8 99.5 0.30%
Batch A-02 99.5 99.2 0.30%
Batch B-01 100.1 100.5 -0.40%
Batch B-02 99.9 100.2 -0.30%
Spiked Sample 1 98.2 97.9 0.31%
Spiked Sample 2 98.5 98.8 -0.30%

| Statistical Analysis | t-test p-value: 0.65 (p > 0.05) | F-test p-value: 0.48 (p > 0.05) | |

Analysis of Results: Both the HPLC-UV and GC-FID methods were successfully validated according to ICH guidelines, demonstrating they are accurate, precise, and specific. The cross-validation study shows excellent agreement between the two methods. The percentage difference for all samples is well below the typical acceptance criterion of 2.0%. Furthermore, the statistical analysis confirms that there is no significant difference between the means (t-test) or variances (F-test) of the results generated by the two methods. This provides a high degree of confidence that the methods are interchangeable for the quantitative analysis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone.

Conclusion

This guide has detailed the systematic validation and subsequent cross-validation of two orthogonal analytical methods, HPLC-UV and GC-FID, for the quantification of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. The successful individual validation of each method confirmed their suitability for purpose, while the cross-validation study established their analytical equivalence.

Recommendation:

  • For routine Quality Control (QC) release testing, the HPLC-UV method is recommended due to its slightly higher precision and lower LOQ. It is also generally better suited for analyzing potential non-volatile process impurities and degradation products.

  • The GC-FID method serves as an excellent orthogonal method for confirmation of results, method transfer validation, and for investigations where volatile impurities are of concern.

By establishing two cross-validated methods, an organization gains flexibility in laboratory workflow, facilitates seamless method transfer between sites, and builds a more robust and defensible analytical control strategy for the lifecycle of the product.

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Patel, K. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Ethanone, 1-(3-methylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone analogs. Designed for researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological activity. We will explore the rationale behind molecular design, synthetic strategies, and the interpretation of biological data to guide the optimization of this promising scaffold.

Introduction: The Therapeutic Potential of the Pyridinyl-Ethanone Scaffold

The 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone core represents a privileged scaffold in medicinal chemistry. The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The ethanone linker provides a conformational flexibility that can be crucial for optimal binding to a biological target, while the substituted phenyl ring offers a vector for exploring lipophilic and electronic interactions. Analogs of this scaffold have been investigated for a range of biological activities, including kinase inhibition and anticancer properties.[3][4] This guide will focus on a hypothetical series of analogs designed to probe the SAR for a specific, yet representative, biological target: a protein kinase.

Synthetic Strategy: A Versatile Route to Analog Generation

A robust and versatile synthetic route is paramount for any successful SAR campaign. The general approach to synthesizing the 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone analogs is outlined below. This multi-step synthesis allows for the late-stage introduction of diversity at key positions, facilitating the rapid generation of a focused library of compounds.

General Synthetic Protocol:
  • Synthesis of the Ketone Intermediate: The synthesis commences with the Friedel-Crafts acylation of toluene with a suitable acylating agent to yield 1-(4-methylphenyl)ethanone.

  • Halogenation: The α-carbon of the ketone is then halogenated, typically using bromine or N-bromosuccinimide, to afford 2-bromo-1-(4-methylphenyl)ethanone. This intermediate is a key building block for subsequent diversification.

  • Nucleophilic Substitution: The core of the analog synthesis involves the nucleophilic substitution of the α-bromo ketone with a variety of substituted 3-pyridinyl boronic acids under Suzuki coupling conditions. This reaction is highly versatile and allows for the introduction of a wide range of substituents on the pyridine ring.

  • Diversification of the Phenyl Ring: To explore the SAR of the phenyl ring, a similar strategy can be employed starting with different substituted toluenes in the initial Friedel-Crafts acylation step.

This synthetic approach is both efficient and modular, enabling the systematic exploration of the chemical space around the core scaffold.

Biological Evaluation: A Framework for Assessing Activity and Selectivity

To establish a clear SAR, a well-defined biological testing cascade is essential. For our hypothetical kinase target, the following assays would be employed:

  • Primary Kinase Inhibition Assay: A biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) or a filter-binding assay, will be used to determine the half-maximal inhibitory concentration (IC50) of each analog against the primary kinase target.

  • Selectivity Profiling: Active compounds from the primary screen will be tested against a panel of related kinases to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity.

  • Cellular Potency Assay: The most promising analogs will be evaluated in a cell-based assay to determine their ability to inhibit the target kinase in a more physiologically relevant context. This could involve measuring the phosphorylation of a known downstream substrate of the target kinase.

  • Pharmacokinetic Profiling: Lead compounds will be subjected to in vitro ADME (absorption, distribution, metabolism, and excretion) assays to assess their drug-like properties, including metabolic stability and cell permeability.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the hypothetical SAR for our series of 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone analogs, based on established medicinal chemistry principles.

Modifications of the 3-Pyridinyl Ring

The 3-pyridinyl ring is a key interaction point with the kinase hinge region, a common binding motif for kinase inhibitors.[5] Modifications to this ring are expected to have a significant impact on potency and selectivity.

Analog Substitution on Pyridine Ring Hypothetical IC50 (nM) Rationale for Activity
1a Unsubstituted500Baseline activity, hydrogen bond acceptor at the pyridine nitrogen.
1b 6-Methyl250Increased lipophilicity may enhance binding in a hydrophobic pocket.
1c 6-Chloro100Electron-withdrawing group can modulate the pKa of the pyridine nitrogen, potentially improving the hydrogen bond strength.
1d 6-Amino50Introduction of a hydrogen bond donor could lead to an additional interaction with the protein backbone.
1e 6-Methoxy300Steric hindrance from the methoxy group may be detrimental to binding.

Key Insight: Small, electron-withdrawing or hydrogen-bond-donating substituents at the 6-position of the pyridine ring are hypothesized to enhance potency. This is a common SAR trend observed in many kinase inhibitor scaffolds.[6]

Modifications of the 4-Methylphenyl Ring

The 4-methylphenyl ring typically occupies a more solvent-exposed region of the ATP-binding pocket. Modifications here can influence pharmacokinetic properties and may also contribute to potency through interactions with the protein surface.

Analog Substitution on Phenyl Ring Hypothetical IC50 (nM) Rationale for Activity
2a 4-Methyl (Parent)100 (with 6-Chloro pyridine)Good balance of lipophilicity and size.
2b 4-Ethyl150Slightly increased steric bulk may be tolerated but offers no significant advantage.
2c 4-Trifluoromethyl50Strong electron-withdrawing group can improve metabolic stability and may engage in favorable dipole-dipole interactions.
2d 4-Methoxy200Potential for hydrogen bond acceptance, but also increased metabolic liability.
2e 4-Fluoro80A common bioisosteric replacement for the methyl group, often improving metabolic stability without significantly altering size.

Key Insight: The 4-position of the phenyl ring appears to be sensitive to the electronic nature of the substituent. An electron-withdrawing group like trifluoromethyl is predicted to be beneficial.

Visualizing the Workflow and SAR

To better illustrate the process and the key relationships, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start Starting Materials (Substituted Toluenes, 3-Pyridinyl Boronic Acids) step1 Friedel-Crafts Acylation start->step1 step2 α-Halogenation step1->step2 step3 Suzuki Coupling step2->step3 analogs Analog Library step3->analogs primary_assay Primary Kinase Assay (IC50 Determination) analogs->primary_assay Test Analogs selectivity Selectivity Profiling primary_assay->selectivity cellular_assay Cellular Potency Assay selectivity->cellular_assay adme ADME Profiling cellular_assay->adme lead_optimization Lead Optimization adme->lead_optimization Data for Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of the 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone analog series.

SAR_Summary cluster_scaffold Core Scaffold scaffold 2-(R1-Phenyl)-1-(R2-Pyridinyl)-1-ethanone r1_ewg Electron-Withdrawing Groups (e.g., -CF3) -> Increased Potency scaffold->r1_ewg Impacts PK & Potency r1_edg Electron-Donating Groups (e.g., -OCH3) -> Decreased Potency r2_hbd Hydrogen Bond Donors (e.g., -NH2 at C6) -> Increased Potency scaffold->r2_hbd Impacts Potency & Selectivity r2_small_ewg Small EWGs (e.g., -Cl at C6) -> Increased Potency r2_bulky Bulky Groups (e.g., -OCH3 at C6) -> Decreased Potency r1_ewg->r1_edg r2_hbd->r2_small_ewg r2_small_ewg->r2_bulky

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone
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